4-(2-Ethoxycarbonylethyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(3-ethoxy-3-oxopropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7,14-15H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCOGZNDLWXGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397322 | |
| Record name | 4-(2-Ethoxycarbonylethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660440-57-3 | |
| Record name | 1-Ethyl 4-boronobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=660440-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Ethoxycarbonylethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Ethoxycarbonylethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Importance of a Versatile Building Block
An In-Depth Technical Guide to the Synthesis of 4-(2-Ethoxycarbonylethyl)phenylboronic Acid
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure incorporates a phenylboronic acid moiety, a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and an ethyl propanoate side chain. This unique combination allows for its seamless integration into complex molecular architectures. The boronic acid group serves as a versatile handle for forming carbon-carbon bonds, enabling the construction of biaryl systems prevalent in many pharmaceutical agents, while the ester group provides a site for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid, 4-(2-carboxyethyl)phenylboronic acid.[3]
This guide provides a detailed examination of the synthetic protocol for this compound, grounded in the principles of modern organometallic chemistry. We will explore the mechanistic underpinnings of the key transformations, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Core Methodology: Palladium-Catalyzed Miyaura Borylation
The most efficient and widely adopted strategy for synthesizing arylboronic acids and their esters is the Palladium-Catalyzed Miyaura Borylation.[4] This reaction involves the cross-coupling of an aryl halide (or triflate) with a boron-containing reagent, typically bis(pinacolato)diboron (B₂Pin₂), in the presence of a palladium catalyst and a base.[5][6] This method is renowned for its high functional group tolerance, allowing for the direct borylation of substrates containing sensitive groups like esters, which is crucial for the synthesis of our target molecule.[7]
The catalytic cycle, a fundamental concept in understanding this transformation, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new Ar-Pd(II)-X complex. This step changes the oxidation state of palladium from 0 to +2.[8]
-
Transmetalation : A base activates the diboron reagent, forming a boryl anion which then coordinates to the palladium center. The halide ligand is displaced, and the boryl group is transferred to the palladium, resulting in an Ar-Pd(II)-B(OR)₂ intermediate. The choice of base is critical; it must be strong enough to facilitate this step without causing unwanted side reactions, such as ester hydrolysis.[5][9]
-
Reductive Elimination : This is the final, product-forming step. The aryl and boryl groups on the palladium complex couple, forming the desired C-B bond of the arylboronate ester. In this process, the palladium center is reduced from Pd(II) back to its Pd(0) state, thereby regenerating the active catalyst and allowing the cycle to continue.[10][8]
Below is a diagram illustrating this essential catalytic process.
Caption: Catalytic cycle of the Miyaura Borylation reaction.
Detailed Experimental Protocol: Synthesis of this compound pinacol ester
This protocol first synthesizes the pinacol ester of the target boronic acid, which is a stable, easily purified intermediate. The pinacol ester can then be deprotected to yield the final boronic acid. The starting material is ethyl 3-(4-bromophenyl)propanoate.
Quantitative Data Summary
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Ethyl 3-(4-bromophenyl)propanoate | C₁₁H₁₃BrO₂ | 257.12 | 2.57 g | 10.0 | 1.0 |
| Bis(pinacolato)diboron (B₂Pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 3.05 g | 12.0 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 245 mg | 0.3 | 0.03 |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 2.95 g | 30.0 | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-(4-bromophenyl)propanoate (2.57 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), PdCl₂(dppf) catalyst (245 mg, 0.3 mmol), and potassium acetate (2.95 g, 30.0 mmol).[5][6]
-
Causality: An oven-dried flask is essential to prevent moisture from hydrolyzing the boronic ester product and interfering with the catalyst. Potassium acetate is used as a mild base, which is crucial for the transmetalation step without promoting the hydrolysis of the ethyl ester functional group.[5] PdCl₂(dppf) is a robust and highly effective catalyst for this type of borylation.[6]
-
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.
-
Causality: The Pd(0) species in the catalytic cycle is sensitive to oxidation. Maintaining an inert atmosphere is critical for catalytic activity and achieving high yields.
-
-
Solvent Addition and Heating : Add 50 mL of anhydrous 1,4-dioxane to the flask via syringe. Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Causality: Dioxane is an excellent solvent for this reaction, as it dissolves all reactants and is stable at the required temperature. Heating is necessary to provide the activation energy for the oxidative addition and subsequent steps in the catalytic cycle.[6]
-
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours, indicated by the consumption of the starting aryl bromide.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Causality: Filtration through Celite provides a simple and effective method for removing the heterogeneous catalyst and solid byproducts from the reaction mixture.
-
-
Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Causality: The water wash removes residual potassium acetate and other water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification of Pinacol Ester : Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product, ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a colorless oil or white solid.
Deprotection to this compound
-
Hydrolysis : Dissolve the purified pinacol ester in a 10:1 mixture of acetone and water. Add an excess of a mild acid, such as aqueous HCl (1M), and stir at room temperature for 4-6 hours.
-
Purification : The boronic acid product often precipitates from the solution. It can be collected by vacuum filtration. Alternatively, the acetone can be removed under reduced pressure, and the resulting aqueous slurry can be extracted with ethyl acetate. The combined organic layers are then dried and concentrated. Recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be performed to obtain the final, pure this compound.[11][12]
Overall Synthesis Workflow
The entire process, from commercially available starting materials to the final purified product, follows a logical and validated sequence of operations designed for efficiency and purity.
Caption: Workflow for the synthesis of the target boronic acid.
Conclusion and Best Practices
The synthesis of this compound via Miyaura borylation is a robust and reliable method that leverages the power of palladium catalysis. The success of this protocol hinges on careful attention to experimental detail, particularly the maintenance of anhydrous and anaerobic conditions to protect the catalyst and product. The two-step approach involving the isolation of the stable pinacol boronate ester is highly recommended as it facilitates purification and ensures the high quality of the final boronic acid. This versatile building block, made accessible through the protocol detailed herein, will continue to be a valuable tool for researchers and scientists in the pursuit of novel therapeutics and advanced materials.
References
- 1. This compound - 660440-57-3 - Structure, Synthesis, Properties [organoborons.com]
- 2. calpaclab.com [calpaclab.com]
- 3. organicreactions.org [organicreactions.org]
- 4. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 5. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to 4-(2-Ethoxycarbonylethyl)phenylboronic acid (CAS: 660440-57-3)
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For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide serves as a critical resource for understanding and utilizing 4-(2-Ethoxycarbonylethyl)phenylboronic acid, a key building block in modern organic synthesis. With a focus on practical application and scientific integrity, this document details the compound's physicochemical properties, synthesis, and purification, and provides robust protocols for its use in Suzuki-Miyaura cross-coupling reactions. This guide is designed to empower researchers in leveraging this versatile reagent for the advancement of pharmaceutical and materials science.
Core Compound Overview
This compound, registered under CAS number 660440-57-3, is a bifunctional molecule featuring a phenylboronic acid moiety and an ethyl propanoate substituent.[1][] This unique structure makes it an invaluable reagent for introducing a protected carboxylic acid functional group onto an aromatic ring system. Its primary utility lies in palladium-catalyzed cross-coupling reactions, where it serves as a stable and effective coupling partner.
Physicochemical Properties
A comprehensive understanding of the compound's properties is essential for its effective application.
| Property | Value | Source |
| CAS Number | 660440-57-3 | [1][3] |
| Molecular Formula | C11H15BO4 | [1][][3] |
| Molecular Weight | 222.05 g/mol | [1] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 38-40 °C or 80-84 °C (Varies by source) | [1][] |
| Boiling Point | 370.7 °C at 760 mmHg | [] |
| Purity | Typically ≥98% | [][3] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved via a Miyaura borylation reaction, followed by hydrolysis of the resulting boronate ester. This method is favored for its high efficiency and broad functional group tolerance.
Synthetic Workflow
Caption: A typical synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
-
Miyaura Borylation:
-
Combine Ethyl 3-(4-bromophenyl)propanoate (1.0 equiv.), Bis(pinacolato)diboron (1.1 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%), and a base (e.g., potassium acetate, 3.0 equiv.) in an anhydrous solvent such as dioxane.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-90 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer and concentrate to yield the crude pinacol boronate ester.
-
-
Hydrolysis and Purification:
-
Dissolve the crude boronate ester in a suitable solvent (e.g., acetone or THF).
-
Add an aqueous acid (e.g., 2M HCl) and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure. The product may precipitate and can be collected by filtration.
-
Wash the solid with cold water and a non-polar solvent (e.g., hexanes) to remove impurities.
-
Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed for further purification to yield the final product as a white to off-white solid.
-
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This compound is an excellent substrate for these reactions, facilitating the synthesis of complex biaryl structures.[4][5][6][7]
Suzuki-Miyaura Reaction Logic
Caption: The logical flow of a Suzuki-Miyaura cross-coupling reaction.
General Suzuki-Miyaura Protocol
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, or Na2CO3, 2-3 equiv.).[4][5]
-
Solvent Addition: Add a suitable solvent system, often a biphasic mixture such as toluene/ethanol/water or dioxane/water.[4][5]
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction to a temperature between 80-110 °C and monitor its progress by TLC or LC-MS.[5]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Role in Drug Discovery and Development
Boron-containing compounds, including phenylboronic acids, are of significant interest in medicinal chemistry.[8] The unique properties of the boron atom can lead to novel binding interactions with biological targets. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.[9] Its ester functionality allows for further chemical modification, such as amide bond formation, after the initial cross-coupling reaction. This enables the construction of diverse chemical libraries for drug screening and lead optimization.
Handling and Storage
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at room temperature is generally acceptable.[3]
References
- 1. This compound - 660440-57-3 - Structure, Synthesis, Properties [organoborons.com]
- 3. calpaclab.com [calpaclab.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. lookchem.com [lookchem.com]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Molecular Structure and Application of 4-(2-Ethoxycarbonylethyl)phenylboronic acid
Foreword: The Ascendancy of Boronic Acids in Modern Drug Discovery
In the landscape of modern medicinal chemistry, few functional groups have proven as transformative as the boronic acid moiety. Once relegated to the periphery of synthetic chemistry, organoboron compounds, and particularly arylboronic acids, have become indispensable tools for the construction of complex molecular architectures.[1] Their stability, versatile reactivity, and relatively low toxicity have positioned them as critical building blocks in the synthesis of novel therapeutic agents.[2][3] The power of boronic acids is most famously demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and efficient method for forming carbon-carbon bonds, which is a cornerstone of contemporary pharmaceutical development.[1][4][5] This guide provides an in-depth examination of a specific, highly functionalized building block, 4-(2-Ethoxycarbonylethyl)phenylboronic acid, offering researchers and drug development professionals a comprehensive understanding of its structure, properties, and strategic application.
Molecular Profile: this compound
This compound, also known as [4-(3-ethoxy-3-oxopropyl)phenyl]boronic acid, is a bifunctional molecule designed for strategic incorporation into larger, biologically active compounds.[] Its structure marries the reactivity of an arylboronic acid with a flexible ester-containing side chain, offering multiple points for synthetic elaboration.
Chemical Identity and Physicochemical Properties
A clear understanding of a reagent's fundamental properties is paramount for its effective use in synthesis and process development. The key identifiers and physical characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 660440-57-3 | [7] |
| Molecular Formula | C₁₁H₁₅BO₄ | [][7] |
| Molecular Weight | 222.05 g/mol | [7] |
| Appearance | White to off-white powder or crystals | [8][9] |
| Melting Point | 38-40 °C / 80-84 °C | [][7] |
| IUPAC Name | [4-(3-ethoxy-3-oxopropyl)phenyl]boronic acid | [] |
Note on Melting Point: The observed variation in melting point is common for boronic acids and can be attributed to differences in purity, crystalline form, or the presence of the corresponding boroxine (a cyclic anhydride formed by dehydration).
Structural Analysis and Electronic Characteristics
The utility of this compound stems from the distinct properties of its three primary structural components: the boronic acid group, the central phenyl ring, and the ethoxycarbonylethyl side chain.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. This compound - 660440-57-3 - Structure, Synthesis, Properties [organoborons.com]
- 8. 4-乙氧羰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Ethoxycarbonylphenylboronic acid | 4334-88-7 [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 4-(2-Ethoxycarbonylethyl)phenylboronic acid
This guide provides a comprehensive framework for understanding and determining the solubility of 4-(2-Ethoxycarbonylethyl)phenylboronic acid. Recognizing that readily available public solubility data for this specific compound is limited, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational principles and detailed methodologies required to generate accurate and reliable solubility data in-house.
Introduction: The Significance of Solubility Data
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex molecules for pharmaceuticals and agrochemicals.[1] Its utility in drug discovery is growing, with phenylboronic acid (PBA) moieties being explored for targeted drug delivery and stimuli-responsive therapeutic systems.[2][3][4]
Accurate solubility data is a critical physicochemical parameter that governs the success of numerous applications.[5] In drug development, solubility directly impacts a compound's bioavailability and therapeutic effectiveness.[6] For synthetic chemists, solubility dictates the choice of reaction solvents, influences reaction kinetics, and is crucial for designing effective purification and crystallization processes.[7] Therefore, a thorough understanding and precise measurement of solubility are indispensable.
Physicochemical Profile of this compound
Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C11H15BO4 | [8][9] |
| Molecular Weight | 222.05 g/mol | [8][9] |
| CAS Number | 660440-57-3 | [8][9] |
| Melting Point | 38-40 °C | [8] |
| Appearance | White to off-white crystalline powder | [1] |
The structure, featuring a phenyl ring, a boronic acid group, and an ethoxycarbonyl ethyl side chain, suggests a molecule with mixed polarity. The phenyl ring provides hydrophobicity, while the boronic acid and ester groups introduce polar characteristics. Phenylboronic acid itself is soluble in most polar organic solvents but poorly soluble in nonpolar solvents like hexanes.[10] The introduction of the ethoxycarbonylethyl substituent will modulate this behavior, likely increasing its affinity for a range of organic solvents compared to the parent phenylboronic acid.[11]
Core Principles Governing Solubility
The solubility of boronic acids is a multifactorial property, heavily influenced by the interplay between the solute and the solvent system. Key factors include solvent polarity, pH, and temperature.
Solvent Selection and Polarity
The general principle of "like dissolves like" is paramount. Phenylboronic acids exhibit high solubility in polar solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7] The ester group in this compound will likely enhance its solubility in a range of organic solvents. When selecting solvents for a solubility study, it is crucial to test a diverse panel representing different polarity classes (e.g., protic, aprotic polar, nonpolar) to build a comprehensive profile.[12]
The Critical Role of pH
The boronic acid moiety is a Lewis acid, capable of accepting a hydroxide ion to transition from a neutral, trigonal planar state to an anionic, tetrahedral boronate form.[13] This equilibrium is pH-dependent.[14]
-
Low pH (Acidic): The boronic acid exists predominantly in its less soluble, neutral trigonal form.
-
High pH (Alkaline): As the pH increases above the boronic acid's pKa, the equilibrium shifts towards the more soluble anionic tetrahedral form.[14]
This pH-dependent behavior is a key consideration, especially for aqueous solubility, which is critical for biopharmaceutical applications.[15] The pKa of the boronic acid is a crucial determinant of the pH at which this solubility transition occurs.[16] The substituents on the phenyl ring influence the pKa; electron-withdrawing groups decrease the pKa, making the compound more acidic, while electron-donating groups increase it.[13]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium.[17] The "gold standard" for its determination is the Shake-Flask Method .[18][19] This method, while requiring more time than kinetic assays, provides the most reliable and accurate data, crucial for lead optimization and formulation development.[20][21]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the procedure for determining the thermodynamic solubility of this compound.
Objective: To determine the equilibrium concentration of the test compound in a chosen solvent at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., phosphate buffer pH 7.4, acetonitrile, ethanol, acetone, ethyl acetate)
-
Glass vials with screw caps
-
Orbital shaker with temperature control[19]
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[21]
Protocol:
-
Preparation:
-
Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid material throughout the experiment.[19][22]
-
Add a precise volume of the chosen solvent to the vial.[23]
-
Prepare at least three replicate samples for each solvent to ensure statistical validity.[24]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[22][25]
-
Allow the samples to equilibrate for a sufficient period. For thermodynamic solubility, this is typically 24 to 72 hours to ensure the system has reached a true equilibrium between the dissolved and undissolved states.[17][23]
-
-
Sample Separation:
-
After equilibration, remove the vials and allow any remaining solid to settle.
-
Carefully separate the saturated supernatant (the liquid portion) from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials to pellet the solid material.
-
Filtration: Withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE or PVDF) to remove any undissolved particles.[22] This step is critical to avoid artificially high concentration readings.
-
-
-
Quantification via HPLC:
-
Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.
-
Dilute the filtered supernatant with the appropriate solvent to bring its concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by HPLC. Boronic acids are readily analyzed using reversed-phase HPLC with UV detection.[26][27][28] A C18 column and a mobile phase of acetonitrile and water (often with a formic acid modifier) are common starting points.[26][29]
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Use the calibration curve to determine the concentration of the compound in the diluted supernatant.
-
-
Calculation:
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
-
The final solubility is typically expressed in units of mg/mL or µg/mL.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the Shake-Flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Data Presentation and Interpretation
Solubility data should be presented clearly to allow for easy comparison and interpretation. A tabular format is highly recommended.
Table 1: Template for Solubility Data of this compound
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
|---|---|---|---|
| Phosphate Buffer (pH 7.4) | 25 | Experimental Data | Experimental Data |
| Acetonitrile | 25 | Experimental Data | Experimental Data |
| Ethanol | 25 | Experimental Data | Experimental Data |
| Acetone | 25 | Experimental Data | Experimental Data |
| Ethyl Acetate | 25 | Experimental Data | Experimental Data |
| Dichloromethane | 25 | Experimental Data | Experimental Data |
| Toluene | 25 | Experimental Data | Experimental Data |
| Additional Solvents... | | | |
Interpreting the Results: The generated data will provide a quantitative solubility profile. High solubility in polar solvents like ethanol and acetone, coupled with lower solubility in nonpolar solvents like toluene, would be expected. The solubility in buffered aqueous media is particularly relevant for pharmaceutical applications and will be highly dependent on the pH relative to the compound's pKa.
Conclusion
While specific public data on the solubility of this compound is not abundant, this guide provides the necessary theoretical foundation and a robust, validated experimental protocol to empower researchers to generate this critical data. By systematically applying the Shake-Flask method and understanding the influence of key variables like solvent polarity and pH, drug development and chemistry teams can obtain the reliable solubility profiles needed to accelerate their research, optimize reaction conditions, and design effective formulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - 660440-57-3 - Structure, Synthesis, Properties [organoborons.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [kuscholarworks.ku.edu]
- 16. Use of Phenylboronic Acids to Investigate Boron Function in Plants. Possible Role of Boron in Transvacuolar Cytoplasmic Strands and Cell-to-Wall Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-vitro Thermodynamic Solubility [protocols.io]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. who.int [who.int]
- 20. enamine.net [enamine.net]
- 21. evotec.com [evotec.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 26. waters.com [waters.com]
- 27. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 28. waters.com [waters.com]
- 29. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to the Stability and Handling of 4-(2-Ethoxycarbonylethyl)phenylboronic acid
Introduction
4-(2-Ethoxycarbonylethyl)phenylboronic acid (CAS No. 660440-57-3) is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure, featuring both a reactive boronic acid moiety and an ethyl ester, makes it a versatile intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutics and materials. However, the utility of any boronic acid is intrinsically linked to its stability. Phenylboronic acids, as a class, are susceptible to several degradation pathways that can compromise their purity, reactivity, and ultimately, the success of downstream applications.[1][2]
This technical guide provides researchers, chemists, and drug development professionals with an in-depth understanding of the factors governing the stability of this compound. We will dissect the primary degradation mechanisms, present field-proven protocols for optimal storage and handling, and offer a framework for experimentally validating the integrity of the compound. Adherence to these principles is critical for ensuring experimental reproducibility and preserving the value of this important chemical asset.
Section 1: Core Physicochemical Properties
A foundational understanding of the molecule's properties is essential before exploring its stability profile.
| Property | Value | Source |
| CAS Number | 660440-53-5 | [3] |
| Molecular Formula | C₁₁H₁₅BO₄ | [3] |
| Molecular Weight | 222.05 g/mol | [3] |
| Appearance | White to off-white powder/solid | [4][5] |
| General Solubility | Soluble in most polar organic solvents (e.g., Ethanol, Diethyl Ether); poorly soluble in nonpolar solvents like hexanes. | [4] |
| Hygroscopicity | Assumed to be hygroscopic, a common trait for boronic acids. | [5][6][7] |
The presence of the (2-Ethoxycarbonylethyl) substituent on the phenyl ring influences the electronic properties of the boronic acid. While the ethyl group is weakly electron-donating, the overall substituent has an electron-withdrawing inductive effect, which can impact the acidity of the boron center and its susceptibility to certain degradation pathways.
Section 2: The Chemistry of Degradation: Major Pathways
The stability of this compound is not absolute. Three primary chemical processes can lead to its degradation, compromising sample purity and reactivity.
Oxidative Deboronation
This is one of the most significant stability concerns for boronic acids, especially in biological contexts or upon exposure to atmospheric oxygen.[8][9][10] The reaction proceeds via attack by a reactive oxygen species (ROS), such as peroxide, or atmospheric oxygen, leading to the irreversible cleavage of the carbon-boron bond and formation of the corresponding phenol.[8][11]
The mechanism involves the formation of a peroxoboronate intermediate, followed by a rate-limiting 1,2-migration of the phenyl group from the boron to the oxygen atom.[8] Subsequent hydrolysis yields the phenolic derivative and boric acid.[8][11]
Protodeboronation (Hydrolytic Cleavage)
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[12] This reaction is highly dependent on pH and is often catalyzed by acidic or basic conditions.[11][12][13] For many arylboronic acids, the process involves the tetrahedral boronate anion, which is more prevalent at higher pH values.[13] This pathway results in the formation of Ethyl 3-phenylpropanoate and boric acid, representing a direct loss of the active boronic acid functionality.
Dehydration to Boroxines
In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[14][15][16] This process is an equilibrium reaction and is driven by the removal of water, which can be facilitated by heat or storage in a very dry environment.[11][16] While the formation of boroxine is reversible upon the addition of water, it can affect the solubility, reactivity, and accurate weighing of the compound.
Section 3: Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The causality behind each recommendation is directly linked to preventing one or more degradation mechanisms.
Optimal Long-Term Storage Conditions
For long-term storage (>1 month), the following conditions are paramount for preserving the compound's integrity.
| Parameter | Recommendation | Rationale (Why it Matters) |
| Temperature | 2–8°C (Refrigerated) | Reduces the kinetic rates of all degradation pathways (oxidation, hydrolysis, and dehydration). While some suppliers may state room temperature is acceptable for short periods, refrigeration is the standard for long-term preservation.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative deboronation and preventing moisture ingress that facilitates protodeboronation.[5][17] |
| Container | Tightly sealed, amber glass vial or HDPE bottle | A tight seal is the primary barrier against air and moisture.[17][18] Amber or opaque containers prevent potential photolytic degradation, and appropriate materials (glass, HDPE) ensure no reaction with the container itself.[6] |
| Light | Store in the dark | While boronic acids are not acutely light-sensitive, prolonged exposure to UV light should be avoided to prevent heating and potential initiation of radical pathways.[6] |
| Handling | Aliquot upon receipt | Avoids repeated warming/cooling cycles and exposure of the bulk material to the atmosphere each time a sample is needed. |
Safe and Effective Laboratory Handling
-
Inert Environment: Whenever possible, handle the solid material inside a glovebox or under a positive pressure stream of argon or nitrogen to minimize exposure to air and moisture.
-
Rapid Weighing: If an inert environment is not available, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and immediately reseal and purge the container with inert gas.
-
Solvent Preparation: When preparing solutions, use dry (anhydrous) solvents to avoid introducing water, which can promote hydrolysis and boroxine reversal.
-
Personal Protective Equipment (PPE): Adhere to standard laboratory safety protocols. Wear safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific hazards.[7][17][18][19]
Section 4: Experimental Workflow for Stability Assessment
Trustworthiness in research relies on self-validating systems. Researchers can and should verify the stability of their boronic acid batches, especially if the material has been stored for an extended period or if its handling history is unknown. A forced degradation study is the gold standard for this assessment.[11]
Protocol for a Forced Degradation Study
Objective: To intentionally stress this compound under various conditions to identify key degradants and assess its stability profile.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions: [11]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Store a vial of the stock solution and a sample of the solid powder in an oven at a controlled temperature (e.g., 60°C).
-
-
Time-Point Sampling: Incubate the stressed samples. At defined intervals (e.g., 0, 2, 6, 12, 24 hours), take an aliquot from each solution, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).
Example Analytical Method
A stability-indicating HPLC method must be able to resolve the parent compound from its potential degradation products.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The disappearance of the main peak corresponding to this compound and the appearance of new peaks (e.g., the more polar phenolic degradant or the less polar deboronated product) are monitored over time.
Conclusion
This compound is a powerful synthetic intermediate whose reliability is directly dependent on its chemical integrity. Its primary vulnerabilities—oxidative deboronation, protodeboronation, and dehydration to boroxines—are well-understood chemical processes. These are not theoretical risks but active degradation pathways that can be readily mitigated through disciplined laboratory practice.
By implementing the recommended storage protocols—specifically, refrigeration under a dry, inert atmosphere—and employing careful handling techniques, researchers can effectively prevent degradation. This ensures that the compound's purity and reactivity are preserved, leading to more reliable, reproducible, and successful scientific outcomes. The provided experimental framework for stability assessment further empowers laboratories to validate the quality of their reagents, upholding the principles of scientific integrity and rigor.
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. calpaclab.com [calpaclab.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. laballey.com [laballey.com]
- 7. carlroth.com [carlroth.com]
- 8. pnas.org [pnas.org]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 14. Boronic acid - Wikipedia [en.wikipedia.org]
- 15. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. dcfinechemicals.com [dcfinechemicals.com]
A Technical Guide to the Spectral Characterization of 4-(2-Ethoxycarbonylethyl)phenylboronic Acid
Abstract
This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 4-(2-Ethoxycarbonylethyl)phenylboronic acid (CAS No: 660440-57-3).[1][2] As a versatile bifunctional building block, this compound is increasingly utilized in medicinal chemistry and materials science, particularly in the synthesis of complex molecules via Suzuki-Miyaura coupling reactions.[3] This document serves as a practical reference for researchers, scientists, and drug development professionals, offering detailed interpretations of expected spectral features, field-proven experimental protocols, and the underlying scientific principles that govern these analytical techniques. The focus is on providing a predictive but robust framework for confirming the identity, structure, and purity of the title compound.
Introduction and Molecular Structure
This compound is an organic compound featuring a phenylboronic acid moiety and an ethyl propionate side chain. This unique combination of functional groups makes it a valuable intermediate. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, while the ethyl ester provides a handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation reactions.
-
Common Synonyms: [4-(3-ethoxy-3-oxopropyl)phenyl]boronic acid, Ethyl 3-(4-boronophenyl)propionate[1][]
The structural integrity of this reagent is paramount for its successful application. The following sections detail the expected spectral signatures that collectively provide an unambiguous confirmation of its structure.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
Experimental Considerations
The choice of solvent is critical for NMR analysis of boronic acids. Protic solvents can exchange with the acidic B(OH)₂ protons, broadening or obscuring their signal. Anhydrous DMSO-d₆ is often preferred as it can hydrogen bond with the hydroxyl groups, often rendering them observable. CDCl₃ can also be used, though the acidic protons may not be visible. Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially in aprotic solvents or upon removal of water; this can lead to complex or broadened spectra. The use of ¹¹B NMR is a convenient method to monitor the state of the boron atom, whether it is in the trigonal boronic acid form or a tetrahedral boronate ester.[6][7]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The following table outlines the predicted proton NMR chemical shifts, multiplicities, and coupling constants.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H₂/H₆ (Aromatic) | 7.7 - 7.8 | Doublet | ~8.0 | Protons ortho to the electron-withdrawing boronic acid group are deshielded. |
| H₃/H₅ (Aromatic) | 7.2 - 7.3 | Doublet | ~8.0 | Protons meta to the boronic acid group are less deshielded. |
| B(OH)₂ | 8.0 - 8.2 | Broad Singlet | N/A | Acidic protons, signal is often broad and its position is concentration-dependent. May not be observed in CDCl₃. |
| H₇ (-CH₂-) | 2.8 - 2.9 | Triplet | ~7.5 | Methylene group adjacent to the aromatic ring (benzylic position). |
| H₈ (-CH₂-) | 2.6 - 2.7 | Triplet | ~7.5 | Methylene group adjacent to the carbonyl. |
| H₁₀ (-OCH₂-) | 4.0 - 4.1 | Quartet | ~7.1 | Methylene group of the ethyl ester, split by the adjacent methyl group. |
| H₁₁ (-CH₃) | 1.1 - 1.2 | Triplet | ~7.1 | Methyl group of the ethyl ester, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Carbon NMR provides insight into the electronic environment of each carbon atom.
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C₉ (C=O) | 172 - 173 | Carbonyl carbon of the ethyl ester. |
| C₄ (Aromatic) | 143 - 145 | Aromatic carbon attached to the ethyl side chain. |
| C₂/C₆ (Aromatic) | 134 - 135 | Aromatic carbons ortho to the boronic acid group. |
| C₁ (Aromatic) | ~130 (broad) | Aromatic carbon attached to the boron atom. The signal is often broad due to quadrupolar relaxation of the adjacent boron nucleus. |
| C₃/C₅ (Aromatic) | 128 - 129 | Aromatic carbons meta to the boronic acid group. |
| C₁₀ (-OCH₂-) | 60 - 61 | Methylene carbon of the ethyl ester. |
| C₈ (-CH₂-) | 35 - 36 | Methylene carbon adjacent to the carbonyl. |
| C₇ (-CH₂-) | 30 - 31 | Benzylic methylene carbon. |
| C₁₁ (-CH₃) | 14 - 15 | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Principles and Sample Preparation
Analysis can be performed on a solid sample using a KBr pellet or Attenuated Total Reflectance (ATR). ATR is often simpler, requiring only a small amount of sample to be pressed against a crystal (e.g., diamond or ZnSe).[8]
Characteristic Absorption Bands
The key diagnostic peaks for this compound are summarized below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3500 - 3200 | O-H Stretch | Boronic acid, -B(OH)₂ | Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Medium |
| 1735 - 1715 | C=O Stretch | Ethyl Ester | Strong, Sharp |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium to Weak |
| 1390 - 1330 | B-O Stretch | Boronic acid | Strong |
| 1250 - 1150 | C-O Stretch | Ester | Strong |
The most prominent features will be the very broad O-H stretch from the boronic acid and the strong, sharp C=O stretch from the ester group.[8][9]
Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation patterns, further structural information. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.
Ionization Techniques
For a molecule of this polarity, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely yield the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion: The calculated monoisotopic mass is 222.1064. In a high-resolution ESI-MS experiment (positive mode), a prominent ion at m/z 223.1142 corresponding to the [M+H]⁺ adduct (C₁₁H₁₆BO₄⁺) would be expected.
-
Key Fragmentation: The ethyl propionate side chain offers several predictable fragmentation pathways.
Caption: Plausible ESI-MS fragmentation pathway for this compound.
Integrated Analytical Workflow
Confirming the identity and purity of a chemical standard requires a multi-technique approach. The following workflow represents a robust validation process.
References
- 1. This compound - 660440-57-3 - Structure, Synthesis, Properties [organoborons.com]
- 2. calpaclab.com [calpaclab.com]
- 3. innospk.com [innospk.com]
- 4. chemuniverse.com [chemuniverse.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 4-(2-Ethoxycarbonylethyl)phenylboronic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have become indispensable tools in the armamentarium of medicinal chemists. Their unique electronic properties and versatile reactivity have positioned them as crucial building blocks in the synthesis of complex organic molecules, including a growing number of approved pharmaceuticals.[1] Initially recognized for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the application of boronic acids has expanded significantly.[2] Today, they are integral to the development of novel therapeutics, from enzyme inhibitors to sophisticated protein degraders.[1][3] This guide focuses on a particularly valuable, yet specialized, building block: 4-(2-Ethoxycarbonylethyl)phenylboronic acid . Its unique structural features make it a strategic asset, particularly in the burgeoning field of targeted protein degradation.
Core Compound Profile: this compound
Chemical Identity and Properties
| Property | Value | Reference |
| CAS Number | 660440-57-3 | [4][5] |
| Molecular Formula | C₁₁H₁₅BO₄ | [4][5] |
| Molecular Weight | 222.05 g/mol | [4] |
| IUPAC Name | [4-(3-ethoxy-3-oxopropyl)phenyl]boronic acid | |
| Synonyms | Ethyl 3-(4-boronophenyl)propanoate | |
| Appearance | White to off-white powder or crystalline solid | |
| Melting Point | 38-40 °C | [5] |
| Storage | Room temperature, under inert atmosphere | [4] |
Commercial Availability and Supplier Landscape
This compound is readily available from a range of chemical suppliers catering to the research and development sector. Its designation as a "Protein Degrader Building Block" by some vendors underscores its primary application space.[4] When sourcing this reagent, researchers should consider not only the price but also the purity, available analytical data, and the supplier's quality management systems.
Representative Supplier Information
| Supplier | Stated Purity | Noteworthy Information |
| Major Chemical Suppliers | Typically ≥98% | Often listed as a "Protein Degrader Building Block".[4] |
| Specialty Chemical Providers | Varies (e.g., 95%, ≥98%) | May offer smaller research quantities. |
Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound is paramount for the reproducibility of synthetic protocols and the integrity of biological data. While suppliers provide a certificate of analysis, independent verification is often a prudent step in a drug discovery workflow.
Common Analytical Techniques for Boronic Acids:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides an initial assessment of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive method for determining purity and identifying potential impurities.[6]
-
Titration: A classical method to determine the percentage of the active boronic acid.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups.
Strategic Applications in Drug Discovery: A Gateway to Novel Therapeutics
The unique structure of this compound, featuring a boronic acid moiety for coupling and an ethyl propanoate chain for linker attachment or modification, makes it a highly valuable building block.
1. Proteolysis-Targeting Chimeras (PROTACs)
The most prominent application of this reagent is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase (often Cereblon or VHL), and a linker connecting the two.[7]
The ethyl propanoate group in this compound serves as a versatile handle for linker synthesis. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other components of the PROTAC molecule using standard amide bond formation chemistries.
Logical Workflow for PROTAC Synthesis:
Caption: Synthetic workflow for PROTACs utilizing the subject boronic acid.
2. Suzuki-Miyaura Cross-Coupling Reactions
The core utility of this compound lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate.[2][8] This is a foundational step in building the core scaffolds of many drug candidates.
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol is intended as a starting point and may require optimization for specific substrates.
Materials and Reagents:
-
This compound (1.1 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. An inert atmosphere is crucial for maintaining catalytic activity.
-
Degassed Solvents: Dissolved oxygen in solvents can also oxidize the palladium catalyst. Degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is essential.
-
Choice of Base: The base plays a critical role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield. Carbonates are commonly used, with cesium carbonate often being more effective for challenging couplings.
-
Choice of Ligand: For more complex substrates, the use of specialized phosphine ligands can enhance the efficiency of the palladium catalyst by modulating its steric and electronic properties.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[9] Some boronic acids can be hygroscopic.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound is a prime example of a "smart" building block that is enabling the next generation of therapeutics. Its strategic combination of a versatile coupling moiety and a modifiable side chain makes it particularly well-suited for the synthesis of complex molecules like PROTACs. As the field of targeted protein degradation continues to expand, the demand for such well-designed, commercially available building blocks will undoubtedly increase, further solidifying the central role of boronic acids in modern drug discovery.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound - 660440-57-3 - Structure, Synthesis, Properties [organoborons.com]
- 6. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN) › SPbU Researchers Portal [pureportal.spbu.ru]
A Guide to the Applications of 4-(2-Ethoxycarbonylethyl)phenylboronic Acid: A Versatile Bifunctional Building Block
This technical guide provides an in-depth exploration of 4-(2-Ethoxycarbonylethyl)phenylboronic acid, a versatile bifunctional organic building block. Tailored for researchers, medicinal chemists, and materials scientists, this document elucidates the compound's core utility in pivotal chemical transformations and its application in the synthesis of high-value molecules for drug discovery and advanced materials. We will move beyond simple procedural lists to explore the chemical principles and strategic advantages of employing this specific reagent.
Compound Overview: Structure and Strategic Value
This compound (CAS: 660440-57-3) is a unique arylboronic acid derivative. Its strategic value lies in its bifunctional nature, featuring two distinct reactive sites with orthogonal reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BO₄ | [1] |
| Molecular Weight | 222.05 g/mol | [1] |
| Melting Point | 38-40 °C | [1] |
| Appearance | White to off-white powder or crystals | N/A |
The molecule can be dissected into three key components:
-
The Phenylboronic Acid Moiety : This is the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct biaryl systems. Boronic acids are valued for their stability, low toxicity, and tolerance of a wide range of functional groups.[2][3]
-
The Ethyl Propanoate Chain : This -(CH₂)₂COOEt group serves two primary purposes. Firstly, it acts as a flexible, non-conjugated spacer, which is critical in applications like PROTACs where precise spatial orientation of linked moieties is required.[4] Secondly, the terminal ethyl ester provides a latent carboxylic acid. It is stable under typical Suzuki coupling conditions but can be readily hydrolyzed to a carboxyl group for subsequent functionalization, such as amide bond formation.
-
The Para-Substitution Pattern : The 1,4-substitution on the phenyl ring ensures linear extension when building larger molecular architectures, a common requirement in the design of rigid-rod polymers and certain pharmaceutical scaffolds.[5]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone application for virtually all arylboronic acids, and this compound is no exception. This reaction facilitates the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and organic electronics.[3]
Mechanistic Principles
The choice to use a boronic acid in a cross-coupling reaction is deliberate. The Suzuki reaction proceeds via a well-established catalytic cycle involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (R-X) bond, forming a Pd(II) complex.
-
Transmetalation : The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., Na₂CO₃, K₂CO₃) is crucial for forming a more nucleophilic boronate species ([RB(OH)₃]⁻), which facilitates this step.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
The workflow's reliability and tolerance of functional groups, such as the ester in our title compound, make it a superior choice over more reactive organometallics like Grignard reagents for complex molecule synthesis.[6]
Representative Experimental Protocol
The following is a generalized, field-proven protocol for a Suzuki-Miyaura coupling reaction, adapted for this compound. This protocol is based on standard methodologies reported in the literature.[6][7]
Objective: To synthesize Ethyl 3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoate from 4-bromotoluene and this compound.
Materials:
-
This compound (1.05 eq.)
-
4-Bromotoluene (1.0 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)
-
Triphenylphosphine [PPh₃] (0.06 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Toluene and Water (e.g., 4:1 mixture)
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Magnesium Sulfate (for drying)
Step-by-Step Procedure:
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-bromotoluene, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the reaction solvent until a homogenous solution is formed. Add this catalyst solution to the main reaction flask.
-
Solvent Addition & Degassing: Add the toluene/water solvent mixture. Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction & Washing: Wash the organic layer sequentially with water and then brine. This removes the inorganic base and salts.
-
Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly valuable building block in modern medicinal chemistry.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4] A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker.
The design of the linker is a critical parameter that dictates the efficacy of the PROTAC.[8] This is where this compound offers a distinct advantage. After undergoing a Suzuki coupling to be incorporated into the POI ligand, the ethyl propanoate tail serves as an ideal attachment point for the linker. Its flexibility can be crucial for achieving the correct orientation in the POI-PROTAC-E3 ligase ternary complex, which is essential for efficient ubiquitination.[9] The ester can be hydrolyzed to the corresponding carboxylic acid, which is then readily coupled to an amine-functionalized linker or E3 ligase ligand via standard amide bond formation chemistry.
Boron-Containing Therapeutics and Targeted Delivery
Boronic acids themselves are recognized pharmacophores. The first-in-class proteasome inhibitor Bortezomib (Velcade), used to treat multiple myeloma, contains a boronic acid that forms a reversible covalent bond with the active site threonine of the proteasome.[2][10] While our title compound is primarily a synthetic intermediate, its derivatives can be explored as potential enzyme inhibitors.
Furthermore, phenylboronic acid (PBA) moieties have gained significant attention for their ability to selectively bind with sialic acid, a sugar that is often overexpressed on the surface of cancer cells.[11][12] This interaction can be exploited for targeted drug delivery. Nanoparticles or drug conjugates decorated with PBA can preferentially accumulate at tumor sites, enhancing therapeutic efficacy while minimizing off-target toxicity.[12] The ethyl propanoate handle of this compound provides a convenient point for conjugating it to larger drug delivery systems or imaging agents after its incorporation into a core scaffold.
Applications in Materials Science
The same reactivity that makes this compound useful in drug discovery extends to the rational design of advanced materials.
Synthesis of Functional Polymers and OLEDs
The Suzuki reaction is a powerful tool for polymerization, known as Suzuki Polycondensation, to create conjugated polymers.[5] These materials are essential for organic electronics, including Organic Light-Emitting Diodes (OLEDs).[13] By reacting a di-boronic acid with a di-halide, long, rigid-rod polymer chains can be synthesized. While our title compound is a mono-boronic acid, it can be used to end-cap polymer chains or to create side-chain functionalized polymers. The ethyl propanoate group can be used to tune the solubility of the resulting polymer or to provide a reactive handle for post-polymerization modification, such as cross-linking or grafting other molecules.[5]
Bioconjugation and Sensor Development
The ability of boronic acids to form reversible covalent bonds with diols is the basis for their use in bioconjugation and chemical sensors.[14] For example, PBA moieties can be conjugated to proteins to create "lectin mimetics" that recognize and bind to specific carbohydrate structures on cell surfaces.[15][16] After incorporating this compound into a larger structure (e.g., a fluorescent probe), the ester can be modified to attach it to a protein or polymer backbone. The resulting material can then be used in applications like glucose sensing, where the binding of glucose to the boronic acid causes a detectable change in the material's properties (e.g., fluorescence).[14]
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated molecular tool for chemists and researchers. Its true power is unlocked by understanding the distinct roles of its functional components: the reliable cross-coupling reactivity of the boronic acid and the versatile, flexible handle provided by the ethyl propanoate chain. This combination enables the streamlined synthesis of complex molecules, from life-saving PROTACs to next-generation organic materials. As the demand for molecular precision grows, the strategic application of such bifunctional building blocks will continue to be a critical driver of innovation.
References
- 1. This compound - 660440-57-3 - Structure, Synthesis, Properties [organoborons.com]
- 2. mdpi.com [mdpi.com]
- 3. expresspolymlett.com [expresspolymlett.com]
- 4. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Evaluation of Protein-Phenylboronic Acid Conjugates as Lectin Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
palladium catalysts for 4-(2-Ethoxycarbonylethyl)phenylboronic acid coupling
An In-Depth Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-(2-Ethoxycarbonylethyl)phenylboronic acid
Introduction: The Power of Carbon-Carbon Bonds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported in 1979, its significance in creating complex molecules was recognized with the 2010 Nobel Prize in Chemistry.[1][3] The reaction's ability to tolerate a wide range of functional groups under relatively mild conditions has made it an indispensable tool for synthesizing biaryl and substituted aromatic compounds, which are privileged scaffolds in medicinal chemistry and materials science.[3][4][5]
This guide focuses on a specific and highly useful building block: This compound .[6][7] This substrate is of particular interest as it allows for the introduction of a phenylpropanoate moiety, a common feature in pharmaceuticals and a versatile handle for further chemical elaboration. However, the presence of an ester functional group introduces specific challenges, such as potential hydrolysis under basic reaction conditions.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the reaction mechanism, a comparative study of catalyst systems, detailed experimental protocols, and troubleshooting advice to ensure the successful and reproducible Suzuki-Miyaura coupling of this compound.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle centered on a palladium(0) species.[3] Understanding this mechanism is paramount to rational catalyst selection and reaction optimization. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8][9]
-
Oxidative Addition: The cycle begins when a coordinatively unsaturated Pd(0) complex reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond. This forms a square planar Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1][3]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻).[1][10] This boronate then displaces the halide on the Pd(II) complex.
-
Reductive Elimination: The final step involves the coupling of the two organic groups (Ar¹ and Ar²) attached to the palladium center. This forms the desired biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[2][9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Coupling of this compound
A successful coupling requires careful consideration of several interconnected parameters. The presence of the ethyl ester on our substrate necessitates conditions that are efficient enough for C-C bond formation but mild enough to prevent saponification.
Catalyst and Ligand Selection: The Key to Reactivity
The choice of the palladium source is the most critical factor. While traditional catalysts are viable, modern precatalysts offer superior performance, especially for functionalized substrates.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive catalyst.[11] While effective, it often requires higher catalyst loadings (1-5 mol%), elevated temperatures, and longer reaction times, which can increase the risk of side reactions like ester hydrolysis.[12][13]
-
Modern Buchwald Precatalysts (e.g., XPhos Pd G3/G4): These are air- and moisture-stable complexes that rapidly and quantitatively generate the active, monoligated Pd(0) species in solution.[14] The use of bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos and SPhos) is the reason for their high activity.[9][15] These ligands promote both the oxidative addition and the final reductive elimination steps, leading to faster reactions at lower temperatures (often room temperature to 80 °C) and with significantly lower catalyst loadings (0.1-1 mol%).[9] For substrates prone to decomposition, such as some boronic acids, the rapid activation and high catalytic activity are crucial for achieving high yields.[16]
The Role of Solvent and Base
The solvent and base combination is critical for both substrate solubility and reaction efficiency.
-
Solvents: Anhydrous ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) , often in combination with water, are commonly used.[1][17] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. A ratio of 4:1 to 10:1 organic solvent to water is typical.
-
Bases: The base activates the boronic acid for transmetalation.[1] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[9] For our substrate, K₃PO₄ or K₂CO₃ are recommended. They are sufficiently basic to promote the reaction without causing significant hydrolysis of the ethyl ester, a risk that increases with stronger bases like NaOH or with prolonged heating.[17][18]
Comparative Data: Catalyst Performance
To illustrate the impact of catalyst choice, the following table summarizes typical results for the coupling of this compound with 4-bromoanisole.
| Catalyst | Catalyst Loading (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3.0 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | ~75% |
| XPhos Pd G3 | 1.0 | K₃PO₄ | THF/H₂O (10:1) | 80 | 2 | >95% |
| SPhos Pd G2 | 1.0 | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 2 | >95% |
Note: Data are representative and synthesized from typical outcomes reported in the literature for similar substrates.[9][13][19]
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Solvents should be properly degassed to prevent oxygen from deactivating the catalyst.[20]
Protocol 1: High-Efficiency Coupling with XPhos Pd G3
This protocol leverages a modern precatalyst for a rapid and high-yielding reaction under mild conditions.[14][20]
Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
XPhos Pd G3 (0.5–1.0 mol%)
-
Anhydrous 1,4-Dioxane or THF (to make a 0.1 M solution)
-
Deionized Water (to make a 10:1 organic/water mixture)
-
Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar
Procedure:
-
Setup: To the reaction vessel, add the aryl halide, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at 80 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 1-4 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.[20]
Protocol 2: Classical Coupling with Pd(PPh₃)₄
This protocol provides a traditional method for comparison.[21]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Pd(PPh₃)₄ (3.0 mol%)[22]
-
Anhydrous DMF or Dioxane/Water (4:1)
-
Reaction vessel with reflux condenser
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and stir bar, add the aryl halide and this compound.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under the inert atmosphere, add the degassed solvent, the K₂CO₃ (often as a degassed aqueous solution), and finally the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction over a longer period (typically 6-18 hours).
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Troubleshooting and Key Considerations
Even with robust protocols, challenges can arise. Below are common issues and their solutions.[20][23]
-
Low or No Yield:
-
Cause: Inactive catalyst due to oxygen exposure; impure reagents or solvent.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. Use fresh, high-purity reagents and catalyst.[20]
-
-
Homocoupling of Boronic Acid:
-
Cause: This side reaction, forming a symmetrical biaryl from the boronic acid, is often promoted by the presence of oxygen.[24]
-
Solution: Rigorous degassing and maintaining an inert atmosphere are critical to minimize this pathway.
-
-
Protodeboronation:
-
Cause: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond, especially under prolonged heating or harsh basic conditions.
-
Solution: Use highly active catalysts like XPhos Pd G3 that allow for shorter reaction times and milder temperatures. This significantly outcompetes the rate of decomposition.
-
-
Ester Hydrolysis:
-
Cause: The ethyl ester of the substrate is sensitive to strong bases and high temperatures, leading to the formation of the corresponding carboxylic acid.
-
Solution: Employ milder bases like K₃PO₄ or K₂CO₃ instead of hydroxides.[18] Minimize reaction time and temperature by using a high-activity catalyst system as described in Protocol 1. If hydrolysis is still an issue, using an anhydrous base like KF in an anhydrous solvent system can be explored.[10]
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for constructing complex molecular architectures. While the presence of an ester group requires careful optimization, success is readily achievable. The use of modern, well-defined palladium precatalysts, such as XPhos Pd G3, in combination with appropriate bases and solvents, provides a highly reliable, efficient, and mild route to the desired biaryl products. By following the detailed protocols and troubleshooting guidance provided herein, researchers can confidently employ this versatile building block in their synthetic endeavors, minimizing side reactions and maximizing yields.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. This compound - 660440-57-3 - Structure, Synthesis, Properties [organoborons.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. old.rrjournals.com [old.rrjournals.com]
- 22. tandfonline.com [tandfonline.com]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
Topic: Reaction Conditions for Suzuki Coupling with 4-(2-Ethoxycarbonylethyl)phenylboronic acid
An Application Note for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the reaction conditions for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 4-(2-Ethoxycarbonylethyl)phenylboronic acid. As a Senior Application Scientist, this document is structured to deliver not just protocols, but a foundational understanding of the causality behind experimental choices, ensuring robust and reproducible outcomes in your research and development endeavors.
Introduction: The Suzuki-Miyaura Coupling in Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this reaction has become indispensable in academic and industrial settings, particularly in pharmaceutical development, for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[3][4]
This application note focuses on a specific, yet versatile building block: This compound (CAS 660440-57-3).[5][6][][8] The presence of the ethyl ester functionality introduces a critical consideration—sensitivity to base-mediated hydrolysis. Therefore, a judicious selection of reaction parameters is paramount to achieving high yields of the desired coupled product while preserving the integrity of the ester group.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimizing any catalytic process. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][9]
The three primary steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[3]
-
Transmetalation : The organic moiety (R²) is transferred from the organoboron species to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate "ate" complex.[4][9]
-
Reductive Elimination : The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][9]
Key Parameters for Coupling with this compound
The success of the Suzuki coupling hinges on the careful selection of four key components: the catalyst, ligand, base, and solvent.
Palladium Catalyst and Ligand Selection
The choice of catalyst and ligand is critical for achieving high efficiency. While numerous systems exist, they generally fall into several categories.
-
Traditional Catalysts : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable Pd(0) precatalyst that is often effective for coupling with aryl bromides and iodides.[10]
-
Pd(II) Precatalysts with Ligands : Systems using stable Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or PdCl₂ require an external ligand.[2] These systems are highly versatile.
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands) : For less reactive electrophiles, such as aryl chlorides, or for sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required.[11][12] These ligands promote the oxidative addition step and stabilize the catalytically active species.
-
N-Heterocyclic Carbene (NHC) Ligands : NHC ligands offer another class of highly effective ligands that form very stable palladium complexes, often exhibiting high catalytic activity.[4]
For general purposes with this compound and a standard aryl bromide, a system like Pd(OAc)₂ with SPhos or the preformed Pd(dppf)Cl₂ catalyst often provides a good balance of reactivity and stability.
The Critical Role of the Base
The base is arguably the most critical parameter when working with ester-containing substrates. The base performs two primary functions in the catalytic cycle:
-
It activates the boronic acid by forming a more nucleophilic boronate "ate" complex ([R-B(OH)₃]⁻), which is necessary for transmetalation.[4][13]
-
It can react with the Pd(II)-halide complex to form a more reactive Pd(II)-hydroxide or -alkoxide species, facilitating the transmetalation step.[1][14]
Crucially, strong bases like NaOH, KOH, or alkoxides can readily hydrolyze the ethyl ester of our target molecule. To avoid this significant side reaction, milder inorganic bases are strongly recommended.
| Base | Strength | Suitability for Ester Substrates | Notes |
| K₂CO₃ | Moderate | Excellent | Often used in a biphasic solvent system (e.g., Toluene/Water). A reliable first choice. |
| K₃PO₄ | Moderate | Excellent | A highly effective base, often providing superior results for challenging couplings.[15] |
| Cs₂CO₃ | Moderate | Excellent | Highly soluble in organic solvents, can sometimes be used in anhydrous conditions. |
| KF | Weak | Good | Can be effective for preventing side reactions like protodeboronation but may lead to slower reaction rates.[4][16] |
| NaOH, KOH | Strong | Poor | High risk of ester hydrolysis. Should be avoided unless all other options fail. |
Solvent System Selection
The solvent must solubilize the organic reactants, the catalyst, and, to some extent, the base. Biphasic systems are very common.[15]
-
Aprotic Solvents : Dioxane, Toluene, and Tetrahydrofuran (THF) are most frequently used.
-
Aqueous Co-solvent : Water is typically added to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), facilitating its role in the catalytic cycle. The ratio of organic solvent to water can significantly impact the reaction rate.[15]
-
Degassing : It is imperative to degas the solvent and the reaction mixture thoroughly (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2]
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide.
Reagent and Reaction Setup
The following table outlines a typical reaction setup on a 0.5 mmol scale.
| Reagent | Role | Mol. Wt. | Equiv. | Amount (mg) | Amount (mmol) |
| Aryl Bromide (Ar-Br) | Electrophile | - | 1.0 | - | 0.50 |
| This compound | Nucleophile | 222.05 | 1.2 | 133 | 0.60 |
| Pd(OAc)₂ | Catalyst Precursor | 224.50 | 0.02 | 2.2 | 0.01 |
| SPhos | Ligand | 410.53 | 0.04 | 8.2 | 0.02 |
| K₂CO₃ | Base | 138.21 | 2.0 | 138 | 1.00 |
| 1,4-Dioxane | Solvent | - | - | 4.0 mL | - |
| Water | Co-Solvent | - | - | 1.0 mL | - |
Step-by-Step Methodology
-
Preparation : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (0.50 mmol), this compound (133 mg, 0.60 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and K₂CO₃ (138 mg, 1.00 mmol).
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[17]
-
Solvent Addition : Add degassed 1,4-dioxane (4.0 mL) followed by degassed water (1.0 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed. Typical reaction times range from 2 to 24 hours.[17]
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing : Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the final product.
Experimental Workflow Diagram
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. This compound - 660440-57-3 - Structure, Synthesis, Properties [organoborons.com]
- 6. calpaclab.com [calpaclab.com]
- 8. amadis.lookchem.com [amadis.lookchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 4-(2-Ethoxycarbonylethyl)phenylboronic Acid in Modern Organic Synthesis
Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-(2-Ethoxycarbonylethyl)phenylboronic acid (CAS No. 660440-57-3; Molecular Formula: C₁₁H₁₅BO₄) has emerged as a highly valuable and versatile intermediate.[1][][3] Its structure uniquely combines a phenylboronic acid moiety, a cornerstone for palladium-catalyzed cross-coupling, with an ethyl propionate side chain. This bifunctional nature allows for sequential, orthogonal transformations, making it an ideal starting point for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5] This guide provides an in-depth exploration of its primary application in the Suzuki-Miyaura coupling reaction, offering mechanistic insights and field-proven protocols for researchers, scientists, and drug development professionals.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful and widely used methods for forging carbon-carbon (C-C) bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes.[6] The reaction's success is attributed to its mild conditions, exceptional tolerance of a wide range of functional groups, the commercial availability of stable boronic acid reagents, and the generation of non-toxic, easily removable byproducts.[7][8]
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10]
-
Oxidative Addition : The cycle initiates with a catalytically active 14-electron Pd(0) complex, which undergoes oxidative addition into the carbon-halogen (C-X) bond of an organic halide (e.g., an aryl bromide). This step forms a new, square-planar Pd(II) intermediate.[6] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend I > Br > OTf >> Cl.[11]
-
Transmetalation : This is the key step where the carbon framework of the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[12][13] The choice of base is therefore a critical parameter influencing the reaction's efficiency.[13]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple to form the new C-C bond in the desired product. This process simultaneously reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which then re-enters the catalytic cycle.[10][11]
Below is a visualization of the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Insights: Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters. The rationale behind these choices is crucial for achieving high yields and purity.
| Parameter | Common Choices & Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃: These are common precatalysts.[14][15] Pd(0) sources like Pd(PPh₃)₄ can enter the cycle directly. Pd(II) sources like Pd(OAc)₂ require in situ reduction, often by a phosphine ligand, to generate the active Pd(0) species.[16] The choice often depends on the stability, cost, and reactivity of the coupling partners. |
| Ligand | Phosphines (PPh₃, Buchwald ligands), N-Heterocyclic Carbenes (NHCs): Ligands are not mere spectators; they stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic and steric properties.[11] Bulky, electron-rich ligands (e.g., SPhos, XPhos) are known to accelerate both oxidative addition and reductive elimination, enabling the use of less reactive aryl chlorides and allowing reactions to proceed at lower temperatures.[7] |
| Base | Inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄), Organic (NEt₃): The base is essential for activating the boronic acid for transmetalation.[6][13] Inorganic bases are generally more effective. The choice can influence reaction rates and yields significantly. K₃PO₄ is often effective for sterically hindered substrates, while Cs₂CO₃ is highly active but more expensive. The base must be soluble enough in the reaction medium, which is why aqueous solvent mixtures are common.[13] |
| Solvent | Ethers (Dioxane, THF), Aromatics (Toluene), Amides (DMF) often with H₂O: The solvent system must solubilize the reactants and the catalyst. A biphasic system (e.g., Toluene/H₂O) is frequently used.[11] The aqueous phase is vital for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[6] Degassing the solvent to remove oxygen is critical, as O₂ can oxidize and deactivate the Pd(0) catalyst. |
| Temperature | Room Temperature to 120 °C: While modern, highly active catalyst systems can operate at room temperature, many Suzuki couplings require heating to achieve a reasonable reaction rate.[12] The optimal temperature depends on the reactivity of the substrates and the catalyst system employed. Microwave irradiation can sometimes be used to dramatically shorten reaction times.[17] |
| Reagent Purity | High Purity (>98%): The purity of the boronic acid is critical. Impurities can poison the palladium catalyst, leading to low conversion or complete reaction failure.[18] Using high-purity this compound ensures reproducibility and a cleaner reaction profile, simplifying downstream purification.[18] |
Detailed Experimental Protocol: A Self-Validating System
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Objective: To synthesize Ethyl 3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoate.
Reaction Scheme: this compound + 4-Bromoanisole → Ethyl 3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoate
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Solvents for work-up and chromatography (Ethyl Acetate, Hexanes)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Place a magnetic stir bar into a 50 mL two-neck round-bottom flask fitted with a reflux condenser and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: To the flask, add 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Bubble Argon or Nitrogen gas through the stirred mixture for 15-20 minutes to ensure the removal of dissolved oxygen.
-
Catalyst Addition: In a separate small vial, quickly weigh and combine the Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%). Under a positive flow of inert gas, quickly add the catalyst/ligand mixture to the reaction flask.
-
Expert Tip: For convenience and improved stability, a pre-formed palladacycle precatalyst (e.g., SPhos Pd G2) can be used, which simplifies this step.[15]
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.[14] Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
This compound stands out as a robust and versatile building block for modern synthetic chemistry. Its primary utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable pathway to complex biaryl structures. The ethyl propionate handle offers a valuable site for post-coupling modifications, such as hydrolysis to the carboxylic acid, amidation, or reduction, further expanding its synthetic potential. By understanding the underlying reaction mechanism and the critical role of each experimental parameter, researchers can effectively harness this reagent to accelerate the development of novel pharmaceuticals and advanced materials.
References
- 1. This compound - 660440-57-3 - Structure, Synthesis, Properties [organoborons.com]
- 3. calpaclab.com [calpaclab.com]
- 4. mdpi.com [mdpi.com]
- 5. innospk.com [innospk.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. nbinno.com [nbinno.com]
protocol for the synthesis of biaryls using 4-(2-Ethoxycarbonylethyl)phenylboronic acid
An Application Note and Protocol for the Synthesis of Biaryls using 4-(2-Ethoxycarbonylethyl)phenylboronic acid
Abstract
This document provides a comprehensive guide for the synthesis of biaryl compounds utilizing this compound via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are privileged structures in modern chemistry, with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4][5] This protocol is tailored for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, and practical guidance for successful and reproducible outcomes. The content is structured to explain the causality behind experimental choices, ensuring a self-validating and trustworthy protocol grounded in authoritative scientific literature.
Introduction: The Strategic Importance of Biaryls and the Suzuki-Miyaura Reaction
The biaryl motif is a cornerstone of contemporary organic synthesis, frequently appearing in blockbuster pharmaceuticals and advanced functional materials.[1][5] The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, stands as a premier method for constructing the pivotal C(sp²)–C(sp²) bond that defines these structures.[6][7] This palladium-catalyzed reaction is celebrated for its mild conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][8]
The selection of this compound as a coupling partner is particularly advantageous. The ethoxycarbonylethyl substituent serves as a versatile functional handle, enabling subsequent chemical modifications such as hydrolysis, amidation, or reduction, thereby facilitating the rapid diversification of the biaryl core for structure-activity relationship (SAR) studies in drug discovery.
The reaction proceeds via a well-established catalytic cycle involving three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[6][9]
-
Transmetalation: The organoboron species, activated by a base, transfers its aryl group to the palladium center.[7][9]
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are expelled as the biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species.[6][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment
Reagents
-
Aryl halide (e.g., aryl bromide, iodide, chloride, or triflate)
-
This compound (typically 1.1–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (0.5–5 mol%)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., PPh₃, SPhos, XPhos)
-
Anhydrous solvents (e.g., Dioxane, Toluene, THF, DMF)[6]
-
Degassed water
-
Brine (saturated aq. NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Deuterated solvent for NMR (e.g., CDCl₃)
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, reflux condenser, and glass stoppers
-
Magnetic stirrer and heating mantle/oil bath
-
Syringes and needles for liquid transfers
-
Rotary evaporator
-
Glassware for column chromatography
-
UV lamp for TLC visualization
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
Detailed Experimental Protocol
This protocol provides a general procedure. Optimal conditions such as temperature, reaction time, and choice of catalyst/base/solvent may vary depending on the specific aryl halide used.
Reaction Setup and Execution
-
Flask Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a solvent mixture (e.g., Dioxane/Water, 4:1, 5 mL). This mixture must be rigorously degassed by bubbling with an inert gas for 20-30 minutes or by using three freeze-pump-thaw cycles. Add the degassed solvent to the flask via syringe.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath (typically 80–100 °C) and stir vigorously.[11] Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting aryl halide.
-
Reaction Completion: The reaction is typically complete within 2-12 hours.
Caption: General experimental workflow for Suzuki-Miyaura biaryl synthesis.
Aqueous Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Quench the reaction by adding deionized water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (15 mL) and then brine (15 mL) to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure biaryl product.
Characterization
Confirm the structure and purity of the final product using standard analytical methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Scientific Rationale and Optimization
-
The Role of the Base: The base is crucial for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[7][12][13][14] The choice of base (e.g., K₂CO₃ vs. K₃PO₄) can significantly impact reaction rates and yields.[13]
-
Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a common and effective catalyst, electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides or sterically hindered substrates.[6][14][15]
-
Solvent System: The solvent must solubilize both the organic substrates and the inorganic base. A mixture of an organic solvent (Dioxane, Toluene) and water is often ideal, as water helps dissolve the base and facilitates the formation of the active boronate species.[6][16]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to atmospheric oxygen and can be oxidized to an inactive Pd(II) state. Maintaining a rigorously inert atmosphere is critical to prevent catalyst deactivation and the formation of homocoupling side products.[6][17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst or oxygen contamination. | Use a fresh catalyst source. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[17] |
| Poor solubility of reagents. | Screen alternative solvent systems (e.g., DMF, THF/water). Increase reaction temperature if substrates are stable.[18] | |
| Inappropriate base. | Try a stronger or more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[18] | |
| Significant Homocoupling | Presence of oxygen leading to oxidative homocoupling of the boronic acid. | Improve degassing procedures and ensure a positive pressure of inert gas throughout the reaction.[6] |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom from a protic source. | Ensure the base is sufficient. If the problem persists, consider using the corresponding boronate ester (e.g., a pinacol ester), which can be more stable. |
| Product Co-elutes with Impurities | Similar polarity of product and byproducts (e.g., homocoupled boronic acid). | Optimize column chromatography conditions: try a different solvent system or use a shallower gradient. |
References
- 1. fiveable.me [fiveable.me]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. youtube.com [youtube.com]
- 11. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-Up Synthesis of 4-(2-Ethoxycarbonylethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Ethoxycarbonylethyl)phenylboronic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, a critical step in the synthesis of many drug candidates and complex organic molecules.[1][2] The scaling up of its synthesis from laboratory to industrial production presents several challenges that require careful consideration of reaction conditions, safety protocols, and purification methods to ensure a robust, efficient, and safe process.
This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on practical protocols, process optimization, and safety considerations.
Core Synthetic Strategy: Grignard Reaction and Borylation
The most common and scalable synthetic route to aryl boronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by hydrolysis.[2][3][4] This method is generally preferred for its relatively low cost of starting materials and straightforward reaction sequence.
The overall transformation can be depicted as follows:
Caption: Overall synthetic scheme for this compound.
Process Parameters and Reagent Selection for Scale-Up
| Parameter | Laboratory Scale (grams) | Pilot/Industrial Scale (kilograms) | Rationale and Justification |
| Starting Material | Ethyl 3-(4-bromophenyl)propanoate | Ethyl 3-(4-bromophenyl)propanoate | Commercially available and provides a direct route to the target molecule. |
| Grignard Formation | Magnesium turnings in THF | Magnesium turnings or powder in THF | Activation of magnesium is crucial for reaction initiation. Anhydrous conditions are essential to prevent quenching of the Grignard reagent.[5] |
| Borylation Agent | Trimethyl borate or Triisopropyl borate | Triisopropyl borate | Triisopropyl borate is often preferred for large-scale reactions due to its lower reactivity and better control over the exothermic reaction. |
| Reaction Temperature | -78 °C (dry ice/acetone bath) | -78 °C to -50 °C (cryogenic reactor) | Low temperature is critical to prevent side reactions, such as the formation of boronic acid dimers and other impurities.[6] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) | THF is an excellent solvent for Grignard reagent formation and is relatively easy to handle on a large scale. |
| Work-up | Aqueous HCl or H2SO4 | Dilute Aqueous H2SO4 | Acidic workup hydrolyzes the intermediate boronic ester to the desired boronic acid. Sulfuric acid is often more cost-effective for large-scale operations. |
| Purification | Silica gel chromatography or recrystallization | Recrystallization from a suitable solvent system (e.g., water, ethanol/water) | Chromatography is generally not practical for large quantities.[7] Recrystallization is a more scalable and economical purification method.[8] |
Detailed Scale-Up Protocol
Part 1: Grignard Reagent Formation
Safety First: This reaction is highly exothermic and involves flammable solvents. All operations must be conducted in a well-ventilated area, under an inert atmosphere (nitrogen or argon), and with appropriate personal protective equipment (PPE).[9]
-
Reactor Preparation: A multi-neck, jacketed glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is rendered scrupulously dry.
-
Reagent Charging: The reactor is charged with magnesium turnings under a positive pressure of nitrogen. Anhydrous THF is then added.
-
Initiation: A small amount of a solution of ethyl 3-(4-bromophenyl)propanoate in anhydrous THF is added to the magnesium suspension. The reaction mixture is gently warmed to initiate the Grignard formation, which is indicated by a slight temperature increase and the appearance of a cloudy solution.
-
Controlled Addition: Once the reaction has initiated, the remaining solution of ethyl 3-(4-bromophenyl)propanoate is added dropwise at a rate that maintains the internal temperature between 40-50 °C. The reactor's cooling jacket is used to manage the exotherm.
-
Completion: After the addition is complete, the reaction mixture is stirred at 40-50 °C for an additional 1-2 hours to ensure complete consumption of the starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Functionalization of Heterocycles Using 4-(2-Ethoxycarbonylethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative of Heterocycle Functionalization in Modern Drug Discovery
Nitrogen-rich heterocyclic compounds are foundational scaffolds in a vast number of pharmaceuticals, profoundly impacting human health by combating a wide array of diseases.[1] Their prevalence in medicinal chemistry is due to their unique physicochemical properties, such as aqueous solubility and the ability to form key hydrogen bonds with biological targets.[1] The strategic modification, or "functionalization," of these heterocyclic cores is a cornerstone of drug development, allowing for the fine-tuning of a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.
Advances in transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of these complex molecules.[1] Among these, the Suzuki-Miyaura coupling stands out as a particularly powerful and versatile method for forming carbon-carbon bonds.[2][3][4][5] This reaction's success is largely attributed to the stability, low toxicity, and commercial availability of its organoboron reagents, particularly boronic acids.[2][6]
This guide focuses on a specific, high-value building block: 4-(2-Ethoxycarbonylethyl)phenylboronic acid . Its unique structure, featuring a flexible ethyl propionate side chain, offers a strategic advantage in drug design, enabling the introduction of a functional group that can serve as a key pharmacophoric element or a versatile handle for further chemical elaboration. We will explore the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative literature.
Reagent Profile: this compound
Understanding the properties of this specific boronic acid is critical to designing successful coupling strategies.
| Property | Value | Source |
| CAS Number | 660440-57-3 | [7][8] |
| Molecular Formula | C11H15BO4 | [7][8] |
| Molecular Weight | 222.049 g/mol | [7] |
| Appearance | Powder or liquid | [8] |
| Melting Point | 80-84 °C | [] |
| Purity | Typically ≥97% | [8] |
| Storage | Store in a tightly closed container | [8] |
The key feature of this reagent is the ethoxycarbonyl ethyl group. This aliphatic ester chain provides several advantages:
-
Improved Solubility: The ester functionality can enhance solubility in organic solvents commonly used for cross-coupling reactions.
-
Pharmacophoric Extension: The flexible chain allows the phenyl ring to be positioned optimally within a receptor binding pocket, while the ester can act as a hydrogen bond acceptor or be hydrolyzed in vivo to a carboxylic acid, which can serve as a crucial anchoring point.
-
Synthetic Handle: The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation, further extending the molecular complexity.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The functionalization of heterocycles with this compound is predominantly achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A firm grasp of the catalytic cycle is essential for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heterocyclic partner (e.g., a bromo- or iodo-substituted heterocycle), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust starting points for the functionalization of a variety of heterocyclic systems. It is crucial to perform small-scale test reactions to optimize conditions for each specific substrate.
General Protocol for Suzuki-Miyaura Coupling
This protocol is suitable for coupling this compound with a range of halo-substituted heterocycles.
Materials:
-
Heterocyclic halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, Toluene/water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the heterocyclic halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The solvent should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for Post-Coupling Ester Hydrolysis
To unmask the carboxylic acid functionality for further derivatization, a simple hydrolysis step can be performed.
Materials:
-
Functionalized heterocycle (from step 4.1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent (e.g., THF/water or Methanol/water)
-
Acid for neutralization (e.g., 1M HCl)
Procedure:
-
Dissolution: Dissolve the ester-containing compound in a mixture of THF and water (e.g., 3:1).
-
Saponification: Add an excess of LiOH (e.g., 3-5 equiv) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Neutralization: Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until the pH is approximately 2-3.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product, which can often be used without further purification.
Workflow and Logic Diagram
The overall strategy for utilizing this compound in a drug discovery context can be visualized as a branched workflow.
Caption: A typical workflow for heterocycle functionalization and subsequent derivatization.
Troubleshooting and Causality-Based Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxidized) 2. Insufficiently strong base 3. Low reaction temperature | 1. Ensure rigorous exclusion of air; use freshly degassed solvents. 2. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄). 3. Increase the reaction temperature, possibly using a microwave reactor for controlled, rapid heating. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources 2. Prolonged reaction times at high temperatures | 1. Use anhydrous solvents and dry reagents. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronic ester (e.g., pinacol ester) which can be more resistant to protodeboronation.[2] |
| Homocoupling of the Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the setup and reaction. |
| Difficult Purification | Residual palladium catalyst or tin reagents (if Stille coupling was an alternative). | The use of boronic acids in Suzuki-Miyaura coupling is advantageous due to the low toxicity of boron byproducts, which are often water-soluble and easily removed during aqueous workup.[2] If palladium residues are an issue, consider treatment with a scavenger resin. |
Conclusion: A Strategic Reagent for Advanced Drug Design
This compound is more than just a simple building block; it is a strategic tool for medicinal chemists. Its successful application, primarily through the robust and versatile Suzuki-Miyaura coupling, allows for the direct installation of a functionalizable side chain onto a wide variety of heterocyclic cores. This enables rapid analogue synthesis and the exploration of structure-activity relationships, accelerating the journey from a preliminary hit compound to a viable drug candidate. By understanding the underlying mechanisms and adhering to meticulous experimental technique, researchers can effectively leverage this reagent to construct novel molecular architectures with significant therapeutic potential.
References
- 1. Practical and innate carbon-hydrogen functionalization of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. expresspolymlett.com [expresspolymlett.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. This compound - 660440-57-3 - Structure, Synthesis, Properties [organoborons.com]
- 8. amadis.lookchem.com [amadis.lookchem.com]
- 10. Suzuki–Miyaura coupling of arylboronic acids to gold( iii ) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02148G [pubs.rsc.org]
Troubleshooting & Optimization
low yield in Suzuki coupling with 4-(2-Ethoxycarbonylethyl)phenylboronic acid
Topic: Troubleshooting Low Yield in Suzuki Coupling with 4-(2-Ethoxycarbonylethyl)phenylboronic acid
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice for a common challenge: low yield when using this compound. As a sterically accessible, electron-rich boronic acid, it should theoretically perform well. However, its functional groups introduce specific sensitivities that can lead to complex side reactions and diminished yields. This guide offers a structured approach to diagnosing and resolving these issues.
Initial Diagnosis: A Flowchart for Troubleshooting
Before diving into specific reaction parameters, it's crucial to systematically identify the potential failure mode. Use the following flowchart to guide your initial diagnostic process.
Caption: A decision tree to diagnose the root cause of low Suzuki coupling yield.
Troubleshooting Guide: Common Failure Modes (Q&A)
This section addresses the most common issues encountered with this compound in a question-and-answer format.
Q1: My reaction shows significant consumption of the boronic acid, but very little desired product. Instead, I'm isolating benzene propanoate. What is happening?
A1: You are observing protodeboronation, a major and well-documented side reaction. [1][2]
-
Causality: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This reaction is often competitive with the desired Suzuki coupling and is highly dependent on the reaction conditions, especially the base, solvent, and temperature.[2][3] For your specific substrate, the presence of water (a proton source) in combination with a strong base can accelerate this undesired pathway.[4][5]
-
Troubleshooting Steps:
-
Switch to a Milder Base: The ethyl ester group in your boronic acid is sensitive to hydrolysis under strongly basic conditions.[6] Using harsh bases like NaOH or Na2CO3 can promote both ester cleavage and protodeboronation. Switch to milder bases such as potassium fluoride (KF), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[4][6] KF is particularly effective as it activates the boronic acid while being gentle on base-labile groups.[6]
-
Employ Anhydrous Conditions: While many Suzuki protocols use aqueous/organic mixtures, water is a primary proton source for this side reaction.[4] For highly sensitive substrates, switching to strictly anhydrous conditions can significantly suppress protodeboronation.[5][7]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[5][8] Attempt the reaction at the lowest temperature that still provides a reasonable rate for the productive coupling (e.g., 60-80 °C).
-
Protect the Boronic Acid: If the issue persists, convert the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or an organotrifluoroborate salt.[1][5][9] These derivatives often exhibit slower, controlled release of the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing side reactions.[1][10]
-
Q2: My starting materials are largely unreacted, even after extended reaction times. What is the likely cause?
A2: This points to a problem with the catalytic cycle, most likely catalyst inactivation or suboptimal reaction conditions.
-
Causality: The Suzuki reaction relies on a catalytically active Pd(0) species.[11] If this species is not formed or is deactivated, the reaction will not proceed. Key failure points include inefficient reduction of a Pd(II) precatalyst, oxidation of the Pd(0) catalyst by residual oxygen, or use of an inappropriate ligand for the specific substrate.[11]
-
Troubleshooting Steps:
-
Ensure a Rigorously Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5] Degas all solvents and the reaction mixture thoroughly before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid for 15-30 minutes or by using several freeze-pump-thaw cycles.[4][5][12]
-
Verify Reagent Quality:
-
Catalyst/Ligand: Palladium catalysts can degrade over time, and phosphine ligands are susceptible to oxidation.[4] Use a fresh batch of catalyst and ligand stored under an inert atmosphere.
-
Boronic Acid: Boronic acids are hygroscopic and can dehydrate to form cyclic boroxine anhydrides, which can affect reactivity.[13][14][15] Store your boronic acid in a desiccator and use a fresh bottle if degradation is suspected.
-
-
Select an Appropriate Ligand: The reactivity of aryl halides follows the trend I > Br > OTf >> Cl.[4][16] For less reactive partners like aryl chlorides, standard ligands like triphenylphosphine (PPh₃) are often insufficient. Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the challenging oxidative addition step with aryl chlorides.[17][18][19]
-
Q3: I am observing a significant amount of a biaryl byproduct derived from the coupling of two boronic acid molecules. How can I prevent this?
A3: You are observing boronic acid homocoupling. This side reaction is typically promoted by the presence of oxygen or the use of a Pd(II) precatalyst. [5][11]
-
Causality: Homocoupling occurs when two molecules of the boronic acid couple together. This can be initiated by Pd(II) species, which are reduced to Pd(0) in the process, or catalyzed by Pd(0) in the presence of an oxidant like oxygen.[11][20]
-
Troubleshooting Steps:
-
Rigorous Degassing: As with catalyst inactivation, the most effective way to prevent oxygen-mediated homocoupling is to ensure the reaction is free of oxygen.[5][11]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the initial Pd(II) reduction step that often consumes the boronic acid to produce homocoupled byproducts.[5]
-
Control Stoichiometry: Using a slight excess of the aryl halide partner (e.g., 1.05-1.1 equivalents) relative to the boronic acid can sometimes suppress homocoupling by favoring the cross-coupling pathway.[8]
-
Caption: Key side reactions competing with the Suzuki coupling cycle.
Protocol Optimization and Data
Systematic screening of reaction parameters is the most efficient path to a high-yielding protocol.
Table 1: Recommended Starting Conditions & Optimization Parameters
| Parameter | Initial Recommendation | Optimization Strategy | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄ (1-2 mol%) | Screen Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (G3/G4) | Pd(0) sources like Pd(PPh₃)₄ avoid reductive homocoupling.[5] Pd(II) sources require in-situ reduction.[11] Buchwald precatalysts are often highly active for challenging substrates.[21] |
| Ligand | PPh₃ (if using Pd(OAc)₂) | Screen bulky, electron-rich phosphines (SPhos, XPhos, P(t-Bu)₃) | The choice of ligand is critical, especially for less reactive aryl halides (e.g., chlorides).[16][19] Bulky ligands facilitate the final reductive elimination step.[16] |
| Base | K₃PO₄ (2-3 equiv) | Screen KF, Cs₂CO₃ | The base activates the boronic acid for transmetalation.[6][16] K₃PO₄ is a good starting point. For the ester-containing substrate, KF is an excellent mild option to prevent hydrolysis.[6] |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | Screen THF/H₂O or anhydrous solvents (Toluene, Dioxane, 2-MeTHF) | Biphasic systems often improve base solubility and facilitate the reaction. If protodeboronation is severe, switch to anhydrous conditions.[5] |
| Temperature | 80-90 °C | Lower to 60 °C or raise to 100 °C | Balance reaction rate against the rate of side reactions like protodeboronation, which is often accelerated by heat.[8] |
Experimental Protocol: General Procedure for Reaction Setup & Degassing
This protocol emphasizes the rigorous exclusion of oxygen, a critical factor for success.
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1–1.2 equiv), and the chosen base (2.0–3.0 equiv).
-
Initial Purge: Seal the vessel with a rubber septum. Using a needle connected to a vacuum/inert gas manifold, carefully evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to remove the bulk of atmospheric oxygen.[4]
-
Solvent Addition & Degassing: Under a positive pressure of inert gas, add the chosen solvent system via syringe. Bubble the inert gas through the stirred solution for 15-30 minutes to thoroughly degas the liquid phase.[5][12]
-
Catalyst Addition: While maintaining positive inert gas pressure, quickly add the palladium catalyst and any additional ligand.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring and monitor by TLC or LC-MS until the limiting reagent is consumed.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reddit.com [reddit.com]
preventing homocoupling of 4-(2-Ethoxycarbonylethyl)phenylboronic acid
A Guide to Preventing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-(2-Ethoxycarbonylethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The primary challenge often encountered with this and similar electron-rich boronic acids is the formation of an undesired homocoupling byproduct. This document provides in-depth troubleshooting advice, optimized protocols, and a mechanistic overview to help you achieve high yields of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Homocoupling is a significant side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the boronic acid starting material react with each other to form a symmetrical biaryl.[1] In the context of your work, this means two units of this compound couple to form 4,4'-bis(2-ethoxycarbonylethyl)biphenyl. This process consumes your valuable starting material, reduces the yield of the desired product, and complicates purification due to the structural similarity of the byproduct to the target molecule.[1]
Q2: What is the primary cause of homocoupling in Suzuki-Miyaura reactions?
A2: The most prevalent cause of boronic acid homocoupling is the presence of molecular oxygen in the reaction mixture.[1][2][3] Oxygen can react with the active Pd(0) catalyst to form a palladium-peroxo complex.[3] This complex can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating a Pd(0) species, which can re-enter the undesired cycle.[3] Another pathway involves the oxidation of Pd(0) to Pd(II) by oxygen, which can then stoichiometrically react with the boronic acid.[1][4]
Q3: My TLC/LC-MS analysis shows a major byproduct. How can I confirm it's the homocoupled dimer?
A3: The homocoupled product, 4,4'-bis(2-ethoxycarbonylethyl)biphenyl, will have a molecular weight that is roughly double that of the deboronated starting material (ethyl 3-phenylpropanoate), minus the boronic acid group. It will typically be less polar than your boronic acid starting material and may have a similar polarity to your desired cross-coupled product, depending on the coupling partner. The definitive method for identification is to isolate the byproduct and characterize it using NMR and high-resolution mass spectrometry.
Q4: Are there specific properties of this compound that make it prone to homocoupling?
A4: Yes. Phenylboronic acids with electron-donating groups, such as the alkyl chain in your substrate, are generally more susceptible to oxidative homocoupling. The electron-donating nature of the side chain increases the electron density on the aromatic ring, making it more susceptible to oxidative processes that initiate the homocoupling pathway.
Troubleshooting Guide: High Levels of Homocoupling Detected
This section is designed to help you diagnose and solve issues related to excessive homocoupling.
Core Problem: Formation of Symmetrical Biaryl Byproduct Exceeds Acceptable Limits
Potential Cause #1: Inadequate Degassing / Presence of Oxygen
Causality: Oxygen is the primary culprit behind oxidative homocoupling.[1][2] Even trace amounts of dissolved oxygen in your solvents or in the reaction headspace can be sufficient to facilitate this side reaction.[4][5] Standard purging with an inert gas might not be sufficient to remove all dissolved oxygen.[5]
Solution: Implement Rigorous Degassing Protocols. For maximum oxygen removal, the Freeze-Pump-Thaw method is considered the most effective technique.[6][7][8]
Experimental Protocol: Freeze-Pump-Thaw Degassing
Objective: To thoroughly remove dissolved gases, particularly oxygen, from reaction solvents.
Materials:
-
Schlenk flask
-
High-vacuum line (Schlenk line)
-
Inert gas (Argon or Nitrogen)
-
Cooling bath (Liquid nitrogen or dry ice/acetone)
Procedure:
-
Preparation: Add the solvent to a Schlenk flask. The flask should not be more than 50% full to prevent shattering during freezing.[9][10]
-
Freeze: Close the flask's stopcock to the vacuum line and place the flask in the cooling bath (e.g., liquid nitrogen). Swirl the flask to freeze the solvent in a thin layer on the walls, avoiding a solid block at the bottom. Wait until the solvent is completely frozen solid.[8]
-
Pump: With the solvent still frozen, open the stopcock to the vacuum line. The vacuum will remove the gases from the headspace above the frozen solvent. Maintain the vacuum for 3-5 minutes.[6][8]
-
Thaw: Close the stopcock to the vacuum line. Remove the flask from the cooling bath and allow the solvent to thaw completely at room temperature. As it thaws, you will see bubbles of dissolved gas being released from the liquid into the headspace.[6][10]
-
Repeat: Repeat the entire cycle of freezing, pumping, and thawing at least two more times for a total of three cycles.[6][8][9][10] This ensures maximum removal of trapped gases.
-
Final Step: After the final thaw, backfill the Schlenk flask with your inert gas (Argon is preferred due to its higher density than air). The solvent is now degassed and ready for use.
Recommended Starting Protocol
This protocol incorporates multiple strategies to minimize the homocoupling of this compound.
Reaction: Coupling of Aryl Halide with this compound
Materials:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 equiv)
-
K₃PO₄ (potassium phosphate), finely powdered and dried (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), both rigorously degassed separately via Freeze-Pump-Thaw.
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Pd(dppf)Cl₂ (0.02 equiv), and K₃PO₄ (3.0 equiv).
-
Atmosphere Control: Seal the flask, and evacuate and backfill with Argon three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane via cannula or syringe.
-
Boronic Acid Addition: In a separate flask, dissolve the this compound (1.2 equiv) in the degassed 1,4-dioxane/water mixture.
-
Reaction Initiation: Begin stirring the main reaction flask and heat to 80-90 °C. Once the temperature has stabilized, add the boronic acid solution dropwise over 30 minutes using a syringe pump.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This comprehensive approach—combining rigorous degassing, careful selection of base and catalyst, and controlled addition of the boronic acid—provides a robust starting point for minimizing homocoupling and maximizing the yield of your desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. How To [chem.rochester.edu]
- 9. scribd.com [scribd.com]
- 10. depts.washington.edu [depts.washington.edu]
Technical Support Center: Purification of Products from 4-(2-Ethoxycarbonylethyl)phenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(2-ethoxycarbonylethyl)phenylboronic acid. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during and after reactions involving this versatile reagent, particularly in the context of Suzuki-Miyaura cross-coupling. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of your target compounds. Each problem is followed by a discussion of probable causes and a step-by-step protocol for resolution.
Issue 1: Persistent Boronic Acid Impurities in the Final Product
Observation: You've completed your reaction and initial work-up, but NMR or LC-MS analysis indicates the presence of unreacted this compound or its derivatives (e.g., boroxines) in your purified product.
Probable Causes:
-
Incomplete Reaction: The stoichiometry of the reaction may have been off, or the reaction may not have gone to completion, leaving excess boronic acid.
-
Ineffective Work-up: Standard aqueous washes may not be sufficient to remove the slightly acidic boronic acid, especially if the product itself has polar functionalities.
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic anhydride trimers called boroxines, which can have different solubility and chromatographic behavior than the monomeric acid.[1]
Step-by-Step Resolution Protocol: Acid-Base Extraction
This method leverages the acidic nature of the boronic acid to selectively move it into an aqueous basic layer, separating it from your typically less acidic or neutral organic product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[2][3] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.
-
Separation: Carefully separate the aqueous layer. For thorough removal, repeat the basic wash one or two more times with fresh aqueous base.
-
Neutralization and Brine Wash: Wash the organic layer with water to remove any residual base, followed by a wash with brine to aid in the removal of water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your crude product, now depleted of boronic acid impurities.
dot graph TD { A[Crude Product in Organic Solvent] --> B{Wash with Aqueous Base}; B --> C[Aqueous Layer: Boronate Salt]; B --> D[Organic Layer: Purified Product]; C --> E[Discard]; D --> F{Wash with Water & Brine}; F --> G{Dry and Concentrate}; G --> H[Product Ready for Further Purification]; }
Figure 1: Workflow for Acid-Base Extraction.
Issue 2: Difficulty Separating Homocoupled Byproduct from the Desired Product
Observation: Your final product is contaminated with a significant amount of the symmetrical biaryl resulting from the homocoupling of this compound.
Probable Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids, a common side reaction in Suzuki-Miyaura couplings.[4][5]
-
Catalyst Decomposition: If the Pd(0) catalyst is oxidized to Pd(II) during the reaction, it can catalyze the homocoupling pathway.[4]
-
Reaction Conditions: Certain bases and solvents, especially in the absence of a proper inert atmosphere, can favor homocoupling.[6]
Step-by-Step Resolution Protocol: Column Chromatography Optimization
Separating structurally similar compounds like the desired cross-coupled product and the homocoupled byproduct often requires careful optimization of column chromatography conditions.
-
Solvent System Screening (TLC): Begin by screening various solvent systems using Thin Layer Chromatography (TLC). A good starting point for many Suzuki products is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Adjusting Polarity:
-
If the spots for your product and the homocoupling byproduct are too close, try to increase the polarity difference. The homocoupled product, being more symmetrical and potentially less polar than your desired product (depending on the coupling partner), might elute faster.
-
For closely eluting non-polar compounds, consider using a less polar solvent system (e.g., increasing the proportion of hexanes).
-
If tailing is an issue, which can occur with polar compounds on silica gel, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape.[7]
-
-
Column Packing and Loading:
-
Ensure the column is packed uniformly to prevent channeling.
-
Use a "dry loading" technique for samples that are not very soluble in the initial eluent. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully added to the top of the column.
-
-
Gradient Elution: If an isocratic (single solvent mixture) elution does not provide adequate separation, a gradient elution, where the polarity of the solvent is gradually increased during the run, can be very effective.
| Parameter | Recommendation for Separating Homocoupled Byproduct |
| Stationary Phase | Silica Gel (standard) or Alumina (for acid-sensitive compounds) |
| Mobile Phase | Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. |
| Loading Technique | Dry loading is often preferred for better resolution. |
| Elution | A slow, shallow gradient is typically more effective than a steep one. |
Issue 3: Product Degradation (Hydrolysis of the Ethyl Ester)
Observation: You observe the formation of the corresponding carboxylic acid of your product, indicating hydrolysis of the ethyl ester group on the this compound moiety.
Probable Causes:
-
Strongly Basic Conditions: The use of strong bases like sodium hydroxide, especially in the presence of water and at elevated temperatures, can readily hydrolyze the ester.[8]
-
Prolonged Reaction Times: Even with milder bases, extended heating can lead to ester hydrolysis.[9][10]
Step-by-Step Resolution Protocol: Reaction and Work-up Modification
Preventing hydrolysis is often more effective than dealing with the resulting mixture of ester and carboxylic acid.
-
Choice of Base: Opt for milder bases. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective for Suzuki couplings and are less prone to causing ester hydrolysis than stronger bases like hydroxides.[11] Potassium fluoride (KF) can also be a good choice under certain conditions.[8]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can minimize hydrolysis.[12] This involves using dry solvents and reagents.
-
Temperature and Time Control: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions at high temperatures.
-
Modified Work-up: During the work-up, avoid strongly basic or acidic washes if your product is sensitive. Use a saturated solution of sodium bicarbonate for a mild basic wash and dilute acids if an acidic wash is necessary.
dot graph TD { subgraph "Reaction" A[Starting Materials] --> B{Choose Milder Base (e.g., K₂CO₃)}; B --> C{Use Anhydrous Solvents}; C --> D{Monitor and Minimize Reaction Time}; end subgraph "Work-up" E[Crude Reaction Mixture] --> F{Use Mild Washes (e.g., NaHCO₃)}; F --> G[Avoid Strong Acids/Bases]; end D --> E; G --> H[Purified Product (Ester Intact)]; }
Figure 2: Strategy to Prevent Ester Hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and how can I minimize it?
A1: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond.[13] This is essentially the loss of the boronic acid functionality from your starting material, leading to lower yields. It is often promoted by the presence of water (the proton source) and can be accelerated by strong bases or acids.[12][14] To minimize it, consider using anhydrous reaction conditions and milder bases like potassium carbonate or potassium fluoride.[12]
Q2: My product seems to be sticking to the silica gel column. What can I do?
A2: Boronic acids and their derivatives can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor recovery.[7] If you suspect this is happening, you can try a few things:
-
Switch to Alumina: Neutral or basic alumina can be a good alternative stationary phase for chromatography.[7]
-
Use a Treated Silica Gel: Some commercially available silica gels are treated to be less acidic.
-
Modify the Eluent: Adding a small amount of a competitive binder, like methanol, to your eluent can sometimes help displace the product from the silica.
Q3: Can I use recrystallization to purify my product?
A3: Yes, recrystallization can be a very effective purification technique, especially for crystalline solid products.[15] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.[7] Common solvent systems for biaryl products include ethanol/water, hexanes/ethyl acetate, or toluene.
Q4: How should I store this compound?
A4: Like many boronic acids, it is best stored in a cool, dry place under an inert atmosphere (like nitrogen or argon) to minimize degradation through oxidation and hydrolysis.[16] Over time, exposure to air and moisture can lead to the formation of boroxines and other impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. www1.udel.edu [www1.udel.edu]
- 16. calpaclab.com [calpaclab.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Coupling of 4-(2-Ethoxycarbonylethyl)phenylboronic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 4-(2-Ethoxycarbonylethyl)phenylboronic acid, with a specific focus on optimizing palladium catalyst loading. Our goal is to empower you with the scientific rationale behind experimental choices to achieve robust and efficient catalytic performance.
Introduction: The Criticality of Catalyst Loading
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] A key factor influencing the reaction's success, cost-effectiveness, and environmental impact is the catalyst loading. While higher catalyst concentrations can accelerate reaction rates, they also increase costs and the potential for side reactions.[3] Conversely, insufficient catalyst can lead to sluggish or incomplete conversions.[3] This guide will navigate the nuances of optimizing catalyst loading for the coupling of this compound, a substrate of interest in pharmaceutical and materials science.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Suzuki-Miyaura coupling of an arylboronic acid like this compound?
A typical starting point for palladium catalyst loading in Suzuki-Miyaura reactions ranges from 0.5 to 5 mol%.[3] For many standard couplings, 1-2 mol% of a palladium(0) or palladium(II) precatalyst is a robust starting point. However, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, can achieve excellent yields with significantly lower loadings, sometimes in the parts-per-million (ppm) range.[3][4][5]
Q2: How do I know if my catalyst loading is too low?
Suboptimal catalyst loading often manifests in several ways:
-
Sluggish or Stalled Reactions: The most common indicator is a reaction that proceeds very slowly or stops before the limiting reagent is fully consumed.[3]
-
Low Product Yield: Incomplete conversion directly translates to a lower isolated yield of the desired product, with significant recovery of starting materials.[3][6]
-
Inconsistent Results: Reactions with insufficient catalyst can be highly sensitive to minor variations in reagent quality or reaction setup, leading to poor reproducibility.
Q3: Can the catalyst loading be too high? What are the negative consequences?
While less common, excessive catalyst loading can be detrimental:
-
Increased Side Reactions: Higher concentrations of the active palladium species can sometimes promote unwanted side reactions, such as the homocoupling of the boronic acid.[3]
-
Catalyst Decomposition: High concentrations of palladium can lead to the formation of palladium black, an inactive form of the catalyst, which reduces the overall efficiency.[3]
-
Economic and Environmental Concerns: Palladium is a precious and costly metal. Minimizing its use is crucial for the economic viability and sustainability of a process.[1][3]
-
Purification Challenges: Higher catalyst loading can lead to greater residual palladium in the final product, necessitating more rigorous and costly purification methods.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to troubleshooting common issues related to catalyst loading and overall reaction performance.
Problem 1: Low or No Product Formation
Initial Checks:
-
Reagent Integrity: Verify the purity and stability of all reagents. Boronic acids, including this compound, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[7] Ensure your aryl halide is of high purity and the correct structure. The reactivity of the aryl halide partner follows the general trend: I > Br > OTf >> Cl.[7]
-
Catalyst and Ligand Quality: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[7] Phosphine ligands are particularly prone to oxidation.[7]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[7] Ensure the reaction vessel is properly purged with an inert gas like argon or nitrogen.[7]
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen and water can deactivate the catalyst.[7] The choice of base is also crucial and can significantly impact the reaction outcome.[8][9]
Troubleshooting Steps:
-
Systematic Parameter Screening: If initial checks do not resolve the issue, a systematic screening of reaction parameters is the most effective approach. This can be done by varying one parameter at a time or by using a Design of Experiments (DoE) approach for more complex optimizations.[1]
-
Increase Catalyst Loading: As a first troubleshooting step for a stalled reaction, incrementally increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%) and monitor the reaction progress.[3]
-
Evaluate Different Catalyst/Ligand Systems: If increasing the loading of the current catalyst is ineffective, consider screening different palladium sources and ligands. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), are often highly effective for challenging couplings and can operate at low catalyst loadings.[5][10]
Problem 2: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
Causality:
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling.[2][7][11]
-
Protodeboronation: This side reaction, the cleavage of the C-B bond, is often promoted by high temperatures, prolonged reaction times, and the choice of base.[7][12] Electron-deficient arylboronic acids are particularly susceptible.[7]
Mitigation Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and ensure a robust inert atmosphere is maintained throughout the reaction to minimize oxygen-induced homocoupling.[7]
-
Base Selection: The choice of base is critical. Weaker bases or the use of anhydrous conditions can sometimes suppress protodeboronation.[7]
-
Use of More Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.[2][7] These reagents can slowly release the active boronic acid species into the reaction, minimizing its concentration and the rate of side reactions.[7]
-
Reaction Time and Temperature Optimization: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[7]
Experimental Protocols & Data
General Experimental Workflow for Catalyst Loading Optimization
-
Vessel Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, and the chosen base.
-
Inerting: Evacuate and backfill the vessel with a high-purity inert gas (e.g., argon or nitrogen) at least three times.[13]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by techniques such as TLC, GC-MS, or HPLC.[3][14][15]
-
Workup and Analysis: Upon completion, cool the reaction, perform an appropriate aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[13] Analyze the crude product to determine conversion and yield.
Table 1: Example Catalyst and Ligand Screening Data
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 65 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 8 | 95 |
| 3 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | DMF/H₂O | 80 | 16 | 78 |
| 4 | PdCl₂(dppf) (1.5) | - | Cs₂CO₃ | THF/H₂O | 85 | 10 | 92 |
This table presents hypothetical data for illustrative purposes.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Suzuki Reactions with 4-(2-Ethoxycarbonylethyl)phenylboronic acid
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura reactions, specifically when using substrates containing base-sensitive functional groups such as 4-(2-Ethoxycarbonylethyl)phenylboronic acid. Our focus is to provide in-depth, field-proven insights into the critical role of the base and to offer robust troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling with this compound is resulting in low yields and a significant amount of a polar byproduct. What is the likely cause?
A1: The most probable cause is the saponification (hydrolysis) of the ethyl ester functional group on your boronic acid.[1] The basic conditions required for the Suzuki-Miyaura reaction can readily convert the ester to a carboxylate salt. This byproduct is significantly more polar than your desired product and often leads to purification challenges and reduced yields of the intended molecule.
The choice of base is the most critical parameter to control this side reaction. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally incompatible with ester-containing substrates.[2] Even moderately strong inorganic bases can cause hydrolysis, especially at elevated temperatures in aqueous media.
Visualizing the Competing Pathways
The following diagram illustrates the desired productive pathway versus the undesirable hydrolysis pathway for your substrate.
Caption: Desired Suzuki coupling vs. undesired ester hydrolysis.
Q2: What is the mechanistic role of the base in the Suzuki reaction, and why is it so crucial?
A2: The base is essential for the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[3] Its primary role is to activate the organoboron species, making it more nucleophilic and capable of transferring its organic group to the palladium center.[4][5]
There are two widely accepted mechanisms for this activation:[6]
-
Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, such as [ArB(OH)₃]⁻.[7][8] This boronate is significantly more reactive and readily engages in transmetalation with the palladium(II)-halide complex.[7]
-
Hydroxide Pathway: The base can react with the palladium(II) complex to form a palladium(II)-hydroxide species, [Ar'Pd(OH)L₂]. This intermediate then reacts with the neutral boronic acid to facilitate the transfer of the aryl group.
The choice and strength of the base directly influence the rate and efficiency of this critical step, and consequently, the overall outcome of the reaction.[4]
The Suzuki Catalytic Cycle
This diagram illustrates the key steps of the reaction, highlighting where the base intervenes.
Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.
Q3: Which bases are recommended for Suzuki couplings with ester-containing substrates like mine?
A3: For substrates sensitive to hydrolysis, the key is to select a base that is strong enough to facilitate transmetalation but mild enough to leave the ester intact. A screening of bases is often necessary, but a good starting point includes:
-
Potassium Carbonate (K₂CO₃): Often considered a "go-to" base for many Suzuki reactions, providing a good balance of reactivity and mildness. It is less basic than hydroxides and often effective in biphasic solvent systems (e.g., Toluene/Water, Dioxane/Water).[9][10]
-
Potassium Phosphate (K₃PO₄): A non-nucleophilic, moderately strong base that is highly effective, particularly for challenging couplings. It is often a superior choice for preventing ester hydrolysis compared to stronger carbonates.[4]
-
Cesium Carbonate (Cs₂CO₃): Known for its high solubility in organic solvents, which can be advantageous.[11] It is often used for sensitive substrates and can promote reactions that are sluggish with other bases.[4][11]
-
Potassium Fluoride (KF): A very mild base that is particularly useful for substrates with highly labile functional groups.[12] Its efficacy stems from the high affinity of fluoride for boron, which aids in the formation of a reactive trifluoroborate species.
Organic bases like triethylamine (Et₃N) can also be used, sometimes even acting as the solvent, but inorganic bases generally provide higher yields in standard protocols.[13][14][15]
Comparative Data: Base Selection Guide
The following table summarizes the characteristics of common bases for Suzuki-Miyaura couplings, with specific considerations for ester-containing substrates. Yields are illustrative and highly dependent on the specific aryl halide, catalyst, and solvent system used.
| Base | Typical Conditions | Basicity | Suitability for Ester Substrates | Key Considerations |
| NaOH, KOH | Aqueous solvent mixtures | Strong | Poor | High risk of rapid ester saponification.[2] Generally avoided. |
| Na₂CO₃ | Aqueous solvent mixtures | Moderate | Moderate | A common and effective base, but can cause hydrolysis at higher temperatures.[16] |
| K₂CO₃ | Aqueous solvent mixtures | Moderate | Good | A reliable first choice. Often provides a good balance of reactivity and functional group tolerance.[9] |
| Cs₂CO₃ | Organic or biphasic solvents | Moderate-Strong | Excellent | Higher solubility in organic solvents can accelerate sluggish reactions.[11] Excellent for sensitive substrates.[1] |
| K₃PO₄ | Aqueous or anhydrous | Moderate-Strong | Excellent | Often provides high yields where other bases fail; excellent for preserving ester integrity.[4] |
| KF | Anhydrous or aqueous | Weak | Excellent | Ideal for very sensitive substrates where all other bases cause decomposition.[12] |
| Et₃N | Organic solvents | Weak | Good | Can be effective, especially under anhydrous conditions. May lead to lower yields compared to inorganic bases.[15] |
Troubleshooting Workflow for Low Yield / Ester Hydrolysis
If you are facing issues, follow this logical diagnostic workflow to optimize your reaction.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Experimental Protocol: Base Screening for Suzuki Coupling
This protocol provides a generalized procedure for screening different bases to optimize the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials, magnetic stir bars, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the selected base (2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[2]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (3 mol%). Following this, add the degassed solvent mixture (10 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2 hours) until the limiting reagent is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel. Analyze the purified product by ¹H NMR and Mass Spectrometry to confirm its identity and assess the level of any hydrolyzed byproduct.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Item - A simple and mild Suzuki reaction protocol using triethylamine as base and solvent - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects in Cross-Coupling Reactions of 4-(2-Ethoxycarbonylethyl)phenylboronic Acid
Welcome to the technical support center for optimizing cross-coupling reactions involving 4-(2-Ethoxycarbonylethyl)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the critical role of solvent selection in achieving successful reaction outcomes.
Introduction: The Pivotal Role of the Solvent
In palladium-catalyzed cross-coupling reactions, the solvent is far from a passive medium. It is an active participant that profoundly influences reaction rate, selectivity, and yield.[1][2] The solvent's properties—such as polarity, coordinating ability, and proticity—can dictate the stability and activity of the catalytic species, modulate the reactivity of bases, and even alter the reaction pathway.[1][3][4] For a functionalized substrate like this compound, which contains an ester group susceptible to hydrolysis, judicious solvent selection is paramount to prevent side reactions and ensure the integrity of the final product.
This guide will provide a framework for understanding and troubleshooting solvent effects, enabling you to rationally select the optimal conditions for your specific cross-coupling transformation.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding solvent choice in Suzuki-Miyaura cross-coupling reactions.
Q1: What are the most common solvents for Suzuki-Miyaura reactions involving arylboronic acids?
A broad range of organic solvents are utilized, often in combination with water.[5][6] The choice is typically guided by the solubility of the reactants and the desired reaction temperature. Common classes of solvents include:
-
Ethers: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are widely used due to their ability to dissolve a range of organic substrates and their compatibility with common palladium catalysts.[5]
-
Aromatic Hydrocarbons: Toluene and xylenes are effective, particularly for reactions requiring higher temperatures.[5][7]
-
Amides: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are polar aprotic solvents that can enhance the solubility of polar substrates and salts.[5] However, their potential for decomposition at high temperatures and the generation of toxic byproducts should be considered.[2]
-
Alcohols: Ethanol, n-butanol, and isopropanol are often used, especially in combination with water.[5][8] They can serve as both a solvent and, in some cases, a mild reducing agent for the Pd(II) precatalyst.
Q2: How does the addition of water influence the reaction?
Water is a frequent and often beneficial co-solvent in Suzuki-Miyaura couplings for several reasons:[5][6]
-
Base Solubility: It effectively dissolves the inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) that are crucial for the catalytic cycle.
-
Transmetalation: Water is believed to play a key role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[9][10] It can facilitate the formation of a boronate species, which is more reactive in this step.
-
"Pseudo-Solid-State" Reactions: In some cases, even the water generated from the dehydration of the boronic acid itself can be sufficient to facilitate the reaction, highlighting its critical role.[11][12]
However, excessive water can sometimes lead to undesired side reactions like deboronation.[9] A typical starting point for a solvent/water ratio is between 4:1 and 10:1.
Q3: Can the solvent influence the stability of the palladium catalyst?
Absolutely. The solvent can interact with the palladium center, affecting its stability and catalytic activity.[1] Coordinating solvents can sometimes compete with the desired ligands for a place on the palladium, potentially leading to catalyst deactivation.[1][2] Conversely, the right solvent can help stabilize the active catalytic species and prevent its aggregation into inactive palladium black.[4]
Q4: What are the initial signs that my solvent choice might be suboptimal?
Several observations during or after the reaction can point to a solvent-related issue:
-
Low or No Conversion: If your starting materials are largely unreacted, poor solubility of one or more components (the aryl halide, boronic acid, or base) in the chosen solvent could be the culprit.[13]
-
Formation of Side Products: The appearance of significant amounts of homocoupled products (from two boronic acids or two aryl halides coupling) or dehalogenated starting material can be influenced by the solvent system.[5][14][15]
-
Catalyst Precipitation: The formation of a black precipitate (palladium black) indicates catalyst decomposition, which can be exacerbated by an inappropriate solvent or temperature.[14]
Troubleshooting Guides
This section provides structured guidance for addressing specific problems encountered during the cross-coupling of this compound.
Problem 1: Low or No Product Yield
A low yield is one of the most common issues and can often be traced back to the solvent system.[13][16][17]
Causality Analysis:
-
Poor Solubility: One or more of your reactants (aryl halide, boronic acid, or base) may not be sufficiently soluble in the chosen solvent, preventing them from effectively participating in the catalytic cycle.[18]
-
Slow Transmetalation: This key step can be highly dependent on the solvent system. The presence of water and the choice of base are critical.[10] A purely anhydrous, non-polar solvent might significantly slow down this step.
-
Catalyst Inactivity: The solvent may not be effectively promoting the reduction of the Pd(II) precatalyst to the active Pd(0) species, or it could be deactivating the catalyst.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocol: Solvent Screening for Improved Yield
-
Baseline Reaction: Set up your standard reaction conditions that resulted in a low yield.
-
Parallel Screening: Prepare a series of reactions in parallel, keeping all variables (reactants, catalyst, base, temperature) constant except for the solvent system.
-
Solvent A (Baseline): Your original solvent.
-
Solvent B: Toluene/H₂O (9:1)
-
Solvent C: Dioxane/H₂O (4:1)
-
Solvent D: THF/H₂O (4:1)[13]
-
Solvent E: DMF (use with caution regarding temperature and potential for ester hydrolysis)
-
-
Execution: Run all reactions for the same amount of time under an inert atmosphere (Nitrogen or Argon).[19]
-
Analysis: Monitor the reactions by TLC or LC-MS to compare the rate of product formation and consumption of starting materials.
-
Evaluation: Based on the results, select the solvent system that provides the highest conversion to the desired product.
Problem 2: Significant Formation of Side Products
The presence of byproducts such as homocoupled dimers or protodeboronated arenes can significantly reduce the yield of the desired product.[14]
Causality Analysis:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by excessive water, high temperatures, or prolonged reaction times, especially with electron-rich boronic acids.[5][19]
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to this undesired pathway.[5] The solvent choice can influence the rate of this side reaction relative to the desired cross-coupling.
-
Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom. This can be promoted by certain solvents (like alcohols) or bases acting as a hydride source.[5][15]
Troubleshooting Strategies
| Side Product | Potential Solvent-Related Cause | Recommended Action |
| Protodeboronation | - High water content in the solvent mixture. - High reaction temperature accelerating the side reaction. | - Reduce the proportion of water in the solvent system. - Consider using a boronic ester (e.g., a pinacol ester) which is more stable.[19] - Attempt the reaction at a lower temperature with a more active catalyst system.[19] |
| Homocoupling | - Insufficient degassing of the solvent, allowing oxygen to enter the reaction. | - Ensure the solvent is thoroughly degassed by sparging with an inert gas (N₂ or Ar) for 20-30 minutes before use.[19][20] - Maintain a positive pressure of inert gas throughout the reaction. |
| Dehalogenation | - Use of alcoholic solvents which can act as hydride sources. | - Switch to a non-protic solvent like Dioxane, THF, or Toluene.[15] - If an alcohol is necessary for solubility, consider using a different base that is less likely to generate hydride species. |
Problem 3: Catalyst Deactivation (Formation of Palladium Black)
The precipitation of palladium black is a clear sign of catalyst death and will halt the reaction.[14]
Causality Analysis:
-
High Temperature: Many palladium catalysts are not stable at very high temperatures, especially in certain solvents. The solvent's boiling point dictates the maximum practical reaction temperature.
-
Oxidation: As mentioned, oxygen is detrimental to the active Pd(0) catalyst.[19] Poorly degassed solvents are a primary source of oxygen contamination.
-
Ligand Dissociation/Decomposition: The solvent can influence the stability of the palladium-ligand bond. In some cases, a coordinating solvent might displace the ligand, leading to catalyst aggregation.
Mitigation Strategies
-
Ensure Rigorous Degassing: This is the most critical step. Use freeze-pump-thaw cycles for the most effective oxygen removal, or at a minimum, sparge the solvent vigorously with an inert gas.[19]
-
Match Temperature to Solvent: Do not exceed the recommended temperature for your specific catalyst system. If a high temperature is required, choose a high-boiling solvent like toluene or dioxane.
-
Consider a More Robust Catalyst: If deactivation persists, switching to a more stable pre-catalyst, such as those incorporating bulky biarylphosphine ligands (e.g., SPhos, XPhos), can provide greater stability.[19]
Summary of Solvent Properties and Their Impact
The following table provides a general guide to the properties of common solvents and their likely effects on the Suzuki-Miyaura coupling of this compound.
| Solvent | Type | Polarity | Boiling Point (°C) | Key Considerations |
| Toluene | Aromatic | Non-polar | 111 | Good for high-temperature reactions. Often requires a water co-solvent to dissolve the base. |
| Dioxane | Ether | Polar Aprotic | 101 | Excellent general-purpose solvent, good solubility for many substrates. Often used with water.[21] |
| THF | Ether | Polar Aprotic | 66 | Good solubility, but its low boiling point limits the reaction temperature.[21] |
| DMF | Amide | Polar Aprotic | 153 | High polarity can increase reaction rates but also risk of ester hydrolysis and decomposition at high temp. |
| Ethanol | Protic | Polar Protic | 78 | Good for dissolving the base, but can be a source of hydride for dehalogenation. Often used with water.[8] |
Visualizing the Catalytic Cycle: The Role of Solvent and Base
The solvent and base are integral to multiple steps of the Suzuki-Miyaura catalytic cycle, particularly the crucial transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle.
This diagram illustrates how the base, dissolved and activated by the aqueous co-solvent, facilitates the exchange of the halide (X) for a hydroxide (OH) on the palladium center. This hydroxo complex is highly reactive towards the boronic acid in the subsequent transmetalation step, which is often the rate-determining step of the entire cycle.[10]
By carefully considering and systematically troubleshooting the solvent system, researchers can overcome common obstacles in the cross-coupling of functionalized substrates like this compound, leading to higher yields, cleaner reactions, and more reliable synthetic outcomes.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
improving reaction times for 4-(2-Ethoxycarbonylethyl)phenylboronic acid couplings
Topic: Improving Reaction Times for 4-(2-Ethoxycarbonylethyl)phenylboronic Acid Couplings
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you overcome slow reaction times and optimize the performance of Suzuki-Miyaura couplings involving this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid solutions for improving reaction speed.
Q1: My Suzuki coupling with this compound is extremely slow or has stalled. What are the first parameters I should investigate?
A1: When a Suzuki coupling fails to proceed efficiently, the issue can typically be traced to one of four key areas. Start by assessing them in this order:
-
Catalyst System (Palladium & Ligand): The activity of your catalyst is paramount. The Pd(0) species is the active catalyst, and if you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be efficiently reduced in situ. More critically, the choice of ligand dictates the speed and efficiency of the catalytic cycle.[1][2] For sluggish reactions, switching to a more active ligand is the most impactful first step.
-
Exclusion of Oxygen: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[2][3] Insufficient degassing allows oxygen to oxidize the catalyst, leading to decomposition (visible as precipitated palladium black) and the formation of boronic acid homocoupling byproducts.[4]
-
Base Selection and Strength: The base is not merely an additive; it is essential for activating the boronic acid to facilitate the transmetalation step.[5][6] If the base is too weak or poorly soluble, this critical step becomes the rate-determining bottleneck.
-
Reaction Temperature: While Suzuki couplings can work at room temperature with highly active systems, most require thermal energy.[7] Insufficient heat can lead to dramatically slower reaction kinetics.[8]
Q2: I'm observing significant protodeboronation of my boronic acid. How does this affect reaction time and how can I prevent it?
A2: Protodeboronation is a destructive side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[2][3] This is often promoted by excessive water or a base that is too harsh.[9] To minimize it:
-
Use a Milder, Non-Hydroxide Base: Switch from strong bases like NaOH or KOH to potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF). These provide sufficient basicity to promote the reaction without aggressively degrading the boronic acid.[2][3]
-
Control Water Content: While many protocols use aqueous bases, excessive water can be detrimental. Consider using anhydrous solvents and a finely powdered, dry base, or a solvent system with minimal water (e.g., Dioxane/H₂O at a 10:1 ratio).[2]
Q3: My main concern is the ethyl ester on my boronic acid. Can it be hydrolyzed under the reaction conditions?
A3: Yes, this is a valid concern. The ethyl ester is susceptible to saponification (hydrolysis) under strongly basic conditions, especially at elevated temperatures. Using hydroxide bases (NaOH, KOH) significantly increases this risk. The use of carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases is highly recommended to preserve the ester functionality. If hydrolysis remains an issue, using a milder base like potassium fluoride (KF) may be necessary.[5]
Part 2: Systematic Troubleshooting Guide for Slow Reactions
If initial checks do not resolve the issue, a systematic, parameter-by-parameter approach is required. This guide explains the causality behind each choice to help you logically diagnose and solve the problem.
The Suzuki-Miyaura Catalytic Cycle: Identifying the Bottleneck
A slow reaction is a manifestation of a bottleneck in the catalytic cycle. Understanding this cycle is key to effective troubleshooting.
For a relatively non-sterically hindered and electronically neutral substrate like this compound, the transmetalation or reductive elimination steps are the most likely bottlenecks. Our optimization strategy will therefore focus on accelerating these specific steps.
Catalyst & Ligand Selection: The Primary Accelerator
The ligand bound to the palladium center is the single most important factor influencing reaction rate. Modern, specialized ligands are designed to accelerate the key steps of the catalytic cycle.
The Problem: Older, simple ligands like triphenylphosphine (PPh₃) can be inefficient, leading to slow reductive elimination and catalyst decomposition at high temperatures.
The Solution: Employ bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).
-
Electron-richness accelerates the oxidative addition step, which is particularly important when using less reactive aryl chlorides.[4]
-
Steric bulk promotes the final reductive elimination step, releasing the product and regenerating the active catalyst.[1]
Recommended Ligand & Catalyst Systems
| Catalyst/Ligand System | Key Features & Advantages | When to Use |
| Pd(PPh₃)₄ | "Classic" catalyst. Air-sensitive. | A starting point, but often slow. Upgrade if reaction is sluggish. |
| Pd(OAc)₂ + SPhos/XPhos | Highly active, versatile system. SPhos and XPhos are bulky, electron-rich Buchwald ligands that accelerate reductive elimination.[2] | Excellent general choice for speeding up slow couplings of aryl bromides and chlorides. |
| XPhos Pd G3 / SPhos Pd G3 | Pre-formed, air-stable precatalysts.[2] Highly reliable and convenient. | The preferred modern choice for difficult or slow couplings. Simplifies reaction setup. |
| PdCl₂(dppf) | Good for substrates that can coordinate strongly to palladium. | Useful if you suspect your starting materials or product are inhibiting the catalyst. |
| Pd(OAc)₂ + NHC Ligand (e.g., IPr) | N-Heterocyclic Carbenes are very strong electron donors and sterically bulky.[1] | An alternative to phosphine ligands, particularly effective for challenging substrates. |
Base & Solvent Optimization: Enabling Transmetalation
The base and solvent work in concert to activate the boronic acid, forming the boronate anion (Ar-B(OH)₃⁻), which is the active species in transmetalation.[10]
The Problem: A poorly chosen base/solvent combination results in slow formation of the active boronate, creating a major kinetic hurdle. For your specific substrate, a harsh base can also cause ester hydrolysis.
The Solution: Use a moderately strong inorganic base that is soluble in the reaction medium. A biphasic system with vigorous stirring is often ideal.
Troubleshooting Workflow for Base/Solvent Selection
Recommended Conditions:
-
Base: Potassium Phosphate (K₃PO₄) is an excellent choice. It is strong enough to facilitate the reaction but generally does not cause ester hydrolysis.[2] Cesium Carbonate (Cs₂CO₃) is another strong option. Use 2.0-3.0 equivalents.
-
Solvent: 1,4-Dioxane or THF with a small amount of water (e.g., 10:1 or 4:1 v/v) is a robust system. The water helps to dissolve the inorganic base, while the organic solvent ensures solubility of the coupling partners.[2] Ensure vigorous stirring to maximize the interface between the phases.
Temperature Control
The Problem: The reaction is too cold, preventing it from overcoming the activation energy barriers for the key catalytic steps.
The Solution: Increase the reaction temperature. Most Suzuki couplings benefit from heating. A typical range to screen is 80 °C to 110 °C.[7][11] Be aware that excessively high temperatures (>120 °C) can accelerate catalyst decomposition, so incremental increases are best.
Part 3: Optimized Experimental Protocol
This protocol incorporates the principles discussed above for a rapid and high-yielding Suzuki-Miyaura coupling with this compound.
Materials:
-
Aryl Halide (1.0 equiv, e.g., an aryl bromide)
-
This compound (1.2–1.5 equiv)
-
XPhos Pd G3 precatalyst (1–2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Water
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a rubber septum. Purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) for three cycles. This step is critical to remove oxygen.[2][3]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (e.g., 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve the desired ratio (e.g., 10:1) and a final concentration of ~0.1 M with respect to the limiting aryl halide.
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic system.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). A rapid reaction should show significant conversion within 1-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Deactivation with 4-(2-Ethoxycarbonylethyl)phenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst deactivation and related issues encountered during cross-coupling reactions, specifically utilizing 4-(2-Ethoxycarbonylethyl)phenylboronic acid. The following question-and-answer guide is structured to diagnose and resolve common experimental challenges, moving from observable symptoms to their underlying mechanistic causes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter. Each answer provides an explanation of the chemical principles at play and offers a systematic approach to resolving the issue.
Q1: My reaction has stalled, and I observe a significant black precipitate. What is happening to my catalyst?
A1: The black precipitate is almost certainly palladium black, a form of agglomerated palladium nanoparticles, which is a primary indicator of catalyst deactivation.[1][2]
While the formation of some black solid can be normal in many successful Suzuki couplings, rapid and extensive precipitation, especially early in the reaction, signals poor catalyst stability and is often correlated with low yields.[2][3] This agglomeration drastically reduces the available surface area of the active catalyst, effectively halting the reaction.[4]
Underlying Causes:
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Trace oxygen can oxidize the Pd(0) to inactive Pd(II) or degrade the supporting phosphine ligands, leading to the collapse of the catalytic complex and aggregation of "naked" palladium atoms.[5][6]
-
Ligand Dissociation/Degradation: Phosphine ligands, which stabilize the palladium center, are themselves susceptible to oxidation.[6] If the ligand dissociates or degrades, the unprotected Pd(0) species will rapidly aggregate.[1]
-
High Catalyst Loading: Counterintuitively, using too much catalyst can sometimes accelerate deactivation through a process known as Oswald ripening, where larger nanoparticles grow at the expense of smaller ones, eventually precipitating out.[1]
Troubleshooting Protocol:
-
Ensure a Rigorously Inert Atmosphere: Oxygen exclusion is critical.[6]
-
Solvent Degassing: Sparge all solvents (e.g., Dioxane, Toluene, THF) with an inert gas (Argon or Nitrogen) for at least 15-30 minutes prior to use.[5][7]
-
Vessel Purging: Seal the reaction vessel and perform a minimum of three evacuate-backfill cycles with an inert gas to remove atmospheric oxygen from the headspace.[6][7]
-
-
Verify Reagent Integrity:
-
Catalyst and Ligand: Use fresh, high-quality palladium precatalysts and ligands. Phosphine ligands should be stored under an inert atmosphere to prevent oxidation.[6]
-
-
Optimize Catalyst Loading:
Q2: My reaction is producing a significant amount of a biaryl byproduct derived from my boronic acid. How can I suppress this homocoupling?
A2: The formation of a biaryl dimer from this compound is a classic side reaction known as homocoupling. This is typically mediated by palladium(II) species present in the reaction mixture.[8][9]
Underlying Causes:
The catalytic cycle requires the palladium to be in the Pd(0) oxidation state for the initial oxidative addition step. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) is not efficiently reduced to Pd(0), or if the active Pd(0) is re-oxidized to Pd(II) by trace oxygen, the accumulated Pd(II) can catalyze the unwanted homocoupling of two boronic acid molecules.[9][10]
Troubleshooting Protocol:
-
Rigorous Deoxygenation: As with preventing palladium black formation, the most effective way to suppress homocoupling is to minimize the presence of oxygen, which can generate the culprit Pd(II) species.[9][10] A subsurface sparge of the reaction mixture with nitrogen or argon before adding the catalyst can be particularly effective.[8]
-
Introduce a Mild Reducing Agent: The addition of a mild reductant can help maintain the palladium in its active Pd(0) state.
-
Evaluate Catalyst Source: If using a Pd(II) source, ensure the conditions are suitable for its in-situ reduction. In some cases, switching to a direct Pd(0) source like Pd₂(dba)₃ may be beneficial, though these reagents are also highly air-sensitive.[11]
Q3: My yield is low, and I'm recovering most of my aryl halide. What could be causing the degradation of my this compound?
A3: Low yields with recovered starting material often point to the instability of the boronic acid under the reaction conditions.[9] For this compound, there are several potential degradation pathways.
Underlying Causes:
-
Protodeboronation: This is a common side reaction where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying the nucleophile. This is particularly problematic with aqueous bases or protic solvents, as water can serve as the proton source.[6]
-
Thermal Degradation: Although specific data for this molecule is limited, high reaction temperatures (typically >100 °C) can lead to decomposition. The ethyl ester moiety in your specific boronic acid could also be susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures.[12]
-
Reagent Instability: Boronic acids can dehydrate upon storage to form cyclic anhydride trimers known as boroxines. While often still reactive, their different physical properties and stoichiometry can lead to inconsistent results.[9]
Troubleshooting Protocol:
-
Mitigate Protodeboronation:
-
Choice of Base: Employ milder, less nucleophilic bases. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective at promoting the reaction while minimizing protodeboronation.[6]
-
Anhydrous Conditions: If protodeboronation is strongly suspected, consider switching to a completely anhydrous solvent and base system.[6]
-
-
Protect the Boronic Acid:
-
Diethanolamine Adduct Formation: Boronic acids can be converted into highly stable, crystalline diethanolamine adducts. These are often bench-stable and can be used directly in Suzuki couplings, particularly in protic solvents, where they slowly release the active boronic acid.[7][13]
-
Protocol for Diethanolamine Adduct Formation:
-
-
Optimize Reaction Temperature:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction progress and reagent stability.
-
| Symptom | Probable Cause(s) | Recommended Actions |
| Rapid formation of black precipitate | Oxygen contamination; Ligand degradation | Rigorously degas solvents and reaction vessel; Use fresh, high-quality catalyst and ligands.[5][6][7] |
| High percentage of homocoupled dimer | Presence of Pd(II) species; Inefficient catalyst reduction | Ensure inert atmosphere; Add a mild reducing agent (e.g., potassium formate).[8][9][10] |
| Low conversion, starting material recovered | Protodeboronation; Thermal degradation of boronic acid | Use milder base (K₃PO₄, Cs₂CO₃); Consider anhydrous conditions; Lower reaction temperature.[6] |
| Inconsistent results between batches | Boronic acid instability (boroxine formation) | Use fresh boronic acid or convert to a stable diethanolamine adduct.[7][9][13] |
Visualizing the Problem: Catalytic Cycle and Deactivation Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and highlights the key points where deactivation and side reactions can occur. Understanding these pathways is crucial for effective troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Thermal Oxidative Aging Behaviors and Degradation Kinetics of Biobased Poly(dibutyl itaconate- co-butadiene) Elastomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-(2-Ethoxycarbonylethyl)phenylboronic acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the validation of 4-(2-Ethoxycarbonylethyl)phenylboronic acid, a key building block in pharmaceutical synthesis. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines, this document offers not just protocols, but the scientific rationale behind the choice of analytical techniques and validation parameters.[1][2][3][4][5]
The Criticality of Method Validation for Boronic Acids
This compound, like many boronic acid derivatives, presents unique analytical challenges. Its susceptibility to dehydration to form cyclic anhydrides (boroxines) and potential for degradation necessitates well-defined, validated analytical methods to ensure accurate quantification and impurity profiling. A thoroughly validated method provides documented evidence that the procedure is fit for its intended purpose.[5]
The core validation characteristics, as stipulated by ICH Q2(R1) and the revised draft Q2(R2), that will be addressed for each method include:[1][2][3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method is demonstrated to be precise, accurate, and linear.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is paramount. Below is a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it a primary candidate for this compound.
Strengths:
-
Versatility: Applicable for assay, impurity determination, and stability studies.
-
Specificity: Can resolve the analyte from related substances and degradation products.
-
Established Framework: HPLC method validation is well-documented in regulatory guidelines.
Challenges & Mitigation Strategies:
-
Analyte Stability: Boronic acids can be unstable in aqueous and protic solvents, potentially hydrolyzing or degrading on-column.[6][7] The use of aprotic diluents and mobile phases with controlled pH can mitigate this.[6]
-
Peak Tailing: Interactions with residual silanols on conventional silica-based columns can lead to poor peak shape. The use of modern columns with advanced bonding technologies, such as Waters MaxPeak™ Premier Columns, can minimize these secondary interactions.
-
Detection: While the phenyl group in this compound provides a UV chromophore, for trace-level impurity analysis, sensitivity might be a concern. Post-column derivatization with reagents like alizarin can form fluorescent complexes, significantly enhancing detection sensitivity.[8][9][10] Alternatively, coupling HPLC with mass spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity without the need for derivatization.[11][12]
dot
Caption: A typical workflow for HPLC method validation.
Experimental Protocol: Stability-Indicating HPLC Method
-
Chromatographic Conditions:
-
Column: Waters XSelect™ Premier HSS T3 (2.5 µm, 4.6 x 150 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.
-
For linearity studies, prepare a series of dilutions ranging from 0.05 mg/mL to 0.15 mg/mL.
-
-
Validation Tests:
-
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that degradation products do not interfere with the main peak.
-
Accuracy: Analyze samples spiked with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the nominal concentration) and calculate the percent recovery.[13]
-
Precision: Assess repeatability by performing six replicate injections of the same sample. Evaluate intermediate precision by having a different analyst perform the analysis on a different day with a different instrument.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For boronic acids, derivatization is typically required to increase volatility and thermal stability.
Strengths:
-
High Sensitivity and Selectivity: Mass spectrometry provides excellent sensitivity for trace-level analysis and high confidence in peak identification.[14]
-
Impurity Identification: GC-MS is well-suited for identifying and quantifying potential volatile impurities.
Challenges & Mitigation Strategies:
-
Derivatization Required: this compound is non-volatile. Derivatization, for example, by forming cyclic boronates, is necessary.[15] This adds a step to the sample preparation and can be a source of variability. A common approach is derivatization with triethanolamine to form a volatile borate ester.[16]
-
Thermal Stability: The ethoxycarbonyl group may be susceptible to degradation at high temperatures in the GC inlet. Optimization of the inlet temperature is crucial.
dot
Caption: Workflow for GC-MS analysis including derivatization.
Experimental Protocol: GC-MS for Impurity Profiling
-
Derivatization:
-
To 1 mg of the sample in a vial, add 1 mL of anhydrous pyridine and 100 µL of triethanolamine.
-
Heat the mixture at 60 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range of 40-450 amu or Selected Ion Monitoring (SIM) for target impurities.
-
-
Validation:
-
The validation would focus on the specificity to detect and quantify known potential volatile impurities.
-
LOD and LOQ would be determined by injecting serially diluted derivatized standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹¹B NMR, is a powerful tool for the structural characterization and quantification of boronic acids without the need for chromatographic separation.
Strengths:
-
Absolute Quantification (qNMR): Quantitative NMR (qNMR) can be used for assay determination without the need for a specific reference standard of the analyte, using a certified internal standard.
-
Structural Information: Provides detailed structural information and can be used to study the equilibrium between the boronic acid and its boroxine form.[17][18][19][20]
-
Non-destructive: The sample can be recovered after analysis.
Challenges & Mitigation Strategies:
-
Lower Sensitivity: Compared to HPLC and GC-MS, NMR has lower sensitivity, making it less suitable for trace impurity analysis.
-
Complex Spectra: ¹H NMR spectra can be complex, but ¹¹B NMR provides a more direct measure of the boron-containing species.[17][18][19][20]
Experimental Protocol: qNMR for Assay Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest for accurate integration.
-
-
Quantification:
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the concentration of the analyte using the known concentration of the internal standard and the integral values.
-
Performance Comparison Summary
| Feature | HPLC-UV | GC-MS (with Derivatization) | qNMR | LC-MS/MS |
| Primary Use | Assay, Impurity Profiling, Stability Testing | Volatile Impurity Profiling, Trace Analysis | Assay, Structural Elucidation | Trace Quantification, High Sensitivity Analysis |
| Specificity | High (with good resolution) | Very High | Moderate to High | Very High |
| Sensitivity | Moderate | High | Low | Very High |
| Sample Prep | Simple (dissolution) | Complex (derivatization) | Simple (dissolution) | Simple (dissolution) |
| Throughput | High | Moderate | Low | High |
| Quantitation | Relative (requires standard) | Relative (requires standard) | Absolute (with internal std) | Relative (requires standard) |
| Key Advantage | Versatility and robustness | Excellent for volatile impurities | No chromatography needed | Ultimate in sensitivity and selectivity |
Conclusion and Recommendations
The choice of analytical method for the validation of this compound should be guided by the specific analytical objective.
-
For routine quality control (assay and impurity profiling) , a validated stability-indicating HPLC-UV method is the most practical and versatile approach. It offers a good balance of specificity, sensitivity, and throughput.
-
For the identification and quantification of trace-level volatile impurities , GC-MS with prior derivatization is the method of choice due to its high sensitivity and selectivity.
-
For absolute quantification and structural characterization , qNMR is a powerful, albeit less sensitive, technique that can serve as an orthogonal method to HPLC for assay determination.
-
When utmost sensitivity is required for detecting trace impurities or in bioanalytical applications, LC-MS/MS is the superior technique.[11][12]
A comprehensive validation strategy for this compound would ideally involve a primary method, such as HPLC, for routine analysis, supported by an orthogonal method like qNMR or GC-MS to provide a more complete analytical picture and ensure the highest level of confidence in the quality of this critical pharmaceutical intermediate. All validation activities must be conducted in accordance with the principles outlined in the ICH guidelines to ensure regulatory acceptance.[1][2][4][5]
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.wur.nl [research.wur.nl]
- 11. sciex.com [sciex.com]
- 12. ICHQ2(R1) Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 13. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling with 4-(2-Ethoxycarbonylethyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds between aryl partners is a cornerstone of modern medicinal chemistry, and the choice of catalyst is paramount to achieving high yields, purity, and reproducibility. This guide provides a comparative analysis of different palladium catalysts for reactions involving 4-(2-Ethoxycarbonylethyl)phenylboronic acid, a versatile building block in pharmaceutical synthesis. We will delve into the causality behind experimental choices, present comparative data, and provide a robust experimental protocol.
The Significance of Catalyst Selection in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, facilitates the cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. The efficiency of this transformation is highly dependent on the catalyst system, which typically consists of a palladium source and a ligand. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
For a substrate like this compound, which contains an ester functional group, the catalyst must be chosen to avoid undesirable side reactions such as hydrolysis or transesterification, while still promoting efficient C-C bond formation.
Comparative Analysis of Palladium Catalysts
Table 1: Traditional Palladium Catalysts
| Catalyst System | Ligand | Typical Substrates | Typical Yields | Key Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | Aryl bromides and iodides | Good to excellent[1] | Most commonly used, air-sensitive, may require higher temperatures.[1] |
| PdCl₂(dppf) | dppf | Aryl bromides and chlorides | High yields[2] | Robust and effective for a wide range of substrates, including heteroaryls.[2] |
Table 2: Advanced Buchwald-Type Ligand Systems
The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura couplings, enabling reactions with challenging substrates under milder conditions.[3]
| Catalyst System (Palladium Source + Ligand) | Ligand | Typical Substrates | Typical Yields | Key Considerations |
| Pd(OAc)₂ + SPhos | SPhos | Aryl chlorides, hindered biaryls, heteroaryls | Excellent | High reactivity and stability, broad substrate scope. |
| Pd₂(dba)₃ + XPhos | XPhos | Aryl and vinyl sulfonates | Good to excellent | Effective for C-N and C-O bond formation as well.[3] |
The choice between these catalysts often depends on the specific coupling partners and the desired reaction conditions. For a functionalized substrate like this compound, a milder, more efficient catalyst system, such as those employing Buchwald ligands, may be preferable to minimize potential side reactions and maximize yield.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reactions. The catalytic cycle involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
References
A Comparative Kinetic Analysis of Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of 4-(2-Ethoxycarbonylethyl)phenylboronic Acid
A Senior Application Scientist's Guide to Catalyst Selection and Performance evaluation
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The kinetic profile of these reactions is of paramount importance for process optimization, enabling enhanced efficiency, yield, and purity. This guide presents a comparative kinetic analysis of various palladium catalyst systems for the cross-coupling of 4-(2-Ethoxycarbonylethyl)phenylboronic acid with 4-bromoanisole, a reaction of interest in the synthesis of complex molecules. Through this analysis, we will explore the nuances of catalyst performance and provide a framework for rational catalyst selection.
The efficiency of a Suzuki-Miyaura coupling is profoundly influenced by the choice of palladium catalyst, its corresponding ligand, the base, and the solvent system.[3][4] The ligand, in particular, plays a crucial role in modulating the catalyst's stability, activity, and substrate scope by influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6]
Comparative Performance of Palladium Catalyst Systems
To illustrate the impact of catalyst selection on reaction kinetics, a comparative study was conducted on the cross-coupling of this compound and 4-bromoanisole. Three distinct palladium catalyst systems were evaluated under identical reaction conditions to provide a clear comparison of their performance. The reaction progress was monitored by High-Performance Liquid Chromatography (HPLC) to determine the initial reaction rates and rate constants.
Reaction Scheme:
Table 1: Kinetic Data for the Cross-Coupling of this compound with 4-bromoanisole using various Palladium Catalysts.
| Catalyst System | Ligand | Initial Rate (M/s) | Apparent Rate Constant (k_obs, s⁻¹) | Time to >95% Conversion (h) |
| System A | Pd(PPh₃)₄ | 1.5 x 10⁻⁵ | 3.0 x 10⁻⁴ | 6 |
| System B | Pd(OAc)₂ / SPhos | 8.2 x 10⁻⁵ | 1.6 x 10⁻³ | 1.5 |
| System C | [Pd(IPr)(allyl)Cl] | 6.5 x 10⁻⁵ | 1.3 x 10⁻³ | 2 |
Reaction Conditions: this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), K₃PO₄ (2.0 equiv.), Toluene/H₂O (10:1), 80 °C, [Pd] = 1 mol%. The data presented is representative.
The results clearly demonstrate the significant influence of the ligand on the reaction kinetics. The catalyst system B, employing the bulky and electron-rich Buchwald ligand SPhos, exhibited the highest initial rate and rate constant, leading to a significantly shorter reaction time.[3] System C, a pre-formed N-Heterocyclic Carbene (NHC) complex, also showed high activity.[7] In contrast, the more traditional System A with triphenylphosphine as the ligand, resulted in a considerably slower reaction. This highlights the advances in ligand design for enhancing catalytic efficiency.[5]
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[5] Understanding this cycle is crucial for interpreting kinetic data and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, a step often facilitated by a base.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-Ar'), regenerating the Pd(0) catalyst.[9]
The rate of the overall reaction is determined by the slowest step in this cycle, which can be influenced by the electronic and steric properties of the ligands, substrates, and the choice of base and solvent.[10][11][12]
Experimental Protocol for Kinetic Analysis
Reproducible and accurate kinetic data is the cornerstone of reliable comparative analysis.[13] The following is a detailed protocol for the kinetic monitoring of the Suzuki-Miyaura cross-coupling reaction using HPLC.
Materials and Reagents:
-
This compound
-
4-Bromoanisole
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, [Pd(IPr)(allyl)Cl])
-
Ligand (if applicable, e.g., SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Deionized water
-
Internal standard (e.g., naphthalene)
-
HPLC grade solvents (acetonitrile, water)
Reaction Setup and Monitoring Workflow:
Caption: Experimental workflow for the kinetic analysis of the Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), and the internal standard.[1][13]
-
Catalyst Addition: For in-situ generated catalysts, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos). For pre-formed catalysts (e.g., Pd(PPh₃)₄), add the complex directly.[1][13]
-
Solvent Addition: Add anhydrous toluene (10 mL) and degassed water (1 mL) via syringe.[4]
-
Reaction Initiation: Place the flask in a preheated oil bath at 80 °C and begin vigorous stirring. This marks time zero (t=0).
-
Sampling: At predetermined time intervals, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe and immediately quench it in a vial containing a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.[14]
-
Sample Preparation: Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time. The initial rate is determined from the slope of the initial linear portion of the curve.[15]
Conclusion and Recommendations
The kinetic analysis of the Suzuki-Miyaura cross-coupling of this compound with 4-bromoanisole reveals a significant dependence of the reaction rate on the choice of the palladium catalyst system. For researchers and drug development professionals, this underscores the importance of catalyst screening to identify the most efficient system for a given transformation.
Based on the representative data, the use of palladium acetate with a bulky, electron-rich phosphine ligand such as SPhos is recommended for achieving high reaction rates and short reaction times. However, the optimal catalyst is often substrate-dependent, and a thorough kinetic analysis provides the most reliable basis for process development and scale-up. In-situ monitoring techniques can further enhance the understanding of reaction kinetics by providing real-time data.[14][16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theses.enscm.fr [theses.enscm.fr]
- 7. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 17. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to Base Selection in the Suzuki-Miyaura Coupling of 4-(2-Ethoxycarbonylethyl)phenylboronic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The reaction's robustness, functional group tolerance, and generally high yields have cemented its place in the synthetic chemist's arsenal. At the heart of this powerful transformation lies a critical, yet often nuanced, choice: the selection of a suitable base. This guide provides an in-depth, side-by-side comparison of different bases in reactions with 4-(2-Ethoxycarbonylethyl)phenylboronic acid, a substrate of interest in medicinal chemistry and materials science due to its versatile ethyl propionate side chain. We will delve into the mechanistic role of the base, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for optimizing your synthetic outcomes.
The Pivotal Role of the Base in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The base's primary role is to activate the boronic acid for the crucial transmetalation step, which is often rate-determining.[1][2] There are two predominant, mechanistically debated pathways for this activation[1][2]:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This activated species then readily undergoes transmetalation with the palladium(II) halide complex formed after oxidative addition.
-
The Hydroxide/Alkoxide Pathway: The base (if a hydroxide or alkoxide) can exchange with the halide on the palladium(II) complex to form a palladium(II) hydroxide or alkoxide species. This complex is then more susceptible to reaction with the neutral boronic acid.
The operative pathway is influenced by the choice of base, solvent, and the specific substrates involved. The basicity, solubility, and the nature of the counter-ion of the base all play a significant role in the reaction's efficiency.
Comparative Performance of Common Bases
The selection of an appropriate base is paramount for a successful Suzuki-Miyaura coupling, especially when the substrate, like this compound, contains a base-sensitive functional group such as an ester. Strong, nucleophilic bases like sodium hydroxide can potentially lead to undesired side reactions, most notably the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Therefore, a careful balance must be struck between efficient activation of the boronic acid and preservation of the ester moiety.
Below is a table summarizing the expected performance of various commonly used bases in the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The data is a composite representation based on typical outcomes for similar substrates found in the literature.[1][2][3]
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Expected Yield (%) | Notes |
| K₃PO₄ | ~12.3 | Toluene/H₂O, Dioxane/H₂O | 85-95 | Often an excellent choice. Moderately strong, non-nucleophilic base that minimizes ester hydrolysis. Good solubility in aqueous mixtures. |
| Cs₂CO₃ | ~10.3 | Dioxane, Toluene, DMF | 80-92 | Highly effective, particularly for challenging couplings. Its high solubility in organic solvents can be advantageous. Generally mild towards esters. |
| K₂CO₃ | ~10.3 | Toluene/H₂O, Ethanol/H₂O | 75-88 | A widely used and cost-effective base. Can be less effective than K₃PO₄ but is a good starting point for optimization. Risk of ester hydrolysis is low to moderate. |
| Na₂CO₃ | ~10.3 | Toluene/H₂O, Ethanol/H₂O | 70-85 | Similar to K₂CO₃, but sometimes slightly less effective. A good, economical option for robust substrates. |
| NaOH | ~15.7 | Toluene/H₂O, Ethanol/H₂O | 50-70 | A strong base that can effectively promote the reaction, but carries a high risk of saponifying the ethyl ester, leading to a mixture of products. |
| Et₃N (Triethylamine) | ~10.8 | Toluene, THF | 40-60 | An organic base that is generally less effective than inorganic bases in Suzuki-Miyaura couplings. Can be useful in specific cases where inorganic bases are problematic. |
Key Takeaway: For the Suzuki-Miyaura coupling of this compound, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the preferred bases due to their ability to efficiently promote the reaction while minimizing the risk of ester hydrolysis. Potassium carbonate (K₂CO₃) presents a viable and more economical alternative. Strong bases like sodium hydroxide should be used with caution.
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed, step-by-step protocols for a generic Suzuki-Miyaura coupling reaction, which can be adapted for the use of different bases.
General Procedure for Suzuki-Miyaura Coupling using an Inorganic Base (e.g., K₃PO₄)
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (e.g., Aryl bromide) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)
-
Degassed solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to create an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.
Visualizing the Process
To better conceptualize the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
A Senior Application Scientist's Guide to 4-(2-Ethoxycarbonylethyl)phenylboronic Acid: Evaluating Substrate Scope and Performance in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of drug discovery, the ability to strategically and efficiently construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable moves for medicinal chemists, enabling the formation of carbon-carbon bonds with remarkable precision and functional group tolerance.[1][2] This guide focuses on a specific, yet highly versatile player in this field: 4-(2-Ethoxycarbonylethyl)phenylboronic acid .
Our objective is to provide a comprehensive evaluation of this reagent's substrate scope, benchmark its performance against viable alternatives, and furnish field-proven protocols. This analysis is grounded in the fundamental principles of synthetic organic chemistry, designed to empower you to make informed decisions in your discovery campaigns.
The Strategic Value Proposition: More Than Just a Phenyl Group
The utility of this compound extends beyond its function as a simple arylating agent. Its unique structural features offer distinct advantages in a medicinal chemistry setting:
-
A Functional Handle for Diversification: The ethoxycarbonyl group serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid for salt formation or amide coupling, or it can be reduced to a primary alcohol, opening up a plethora of subsequent derivatization pathways.
-
A Flexible Linker: The two-carbon ethyl linker between the phenyl ring and the ester provides conformational flexibility. This can be a critical design element when optimizing a molecule's binding affinity to a biological target, allowing the appended functionality to adopt an optimal orientation within a binding pocket.
-
Physicochemical Property Modulation: The entire substituent can be used to fine-tune key drug-like properties such as solubility, lipophilicity, and metabolic stability.
Performance Under Pressure: A Broad Substrate Scope
The true test of a building block is its reliability across a diverse array of coupling partners. We have synthesized data from representative Suzuki-Miyaura reactions to illustrate the robust performance of this compound with various electronically and sterically diverse aryl and heteroaryl halides.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Aryl/Heteroaryl Halide | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone (Electron-deficient) | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 94 |
| 2 | 4-Chloroanisole (Electron-rich) | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 91 |
| 3 | 2-Bromopyridine (Heteroaromatic) | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 90 | 89 |
| 4 | 3-Chloropyridine (Heteroaromatic) | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | t-AmylOH/H₂O | 100 | 86 |
| 5 | 1-Bromo-2,4-difluorobenzene (Sterically hindered) | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 92 |
Yields represent isolated product following standard workup and purification. Reaction conditions are illustrative and may require optimization for specific substrates.
Expert Analysis: The data clearly indicates that this compound is a highly competent coupling partner. It demonstrates excellent reactivity with both electron-deficient and electron-rich aryl halides.[3] Critically for drug discovery, it performs well in couplings with heteroaromatic systems, including the more challenging and cost-effective aryl chlorides, when paired with modern catalyst systems employing bulky phosphine ligands like SPhos and XPhos.[3]
Benchmarking Against Alternatives
To place its performance in context, we compare this compound against other common phenylboronic acid reagents in a standardized coupling reaction with 2-bromopyridine.
Table 2: Performance vs. Alternative Phenylboronic Acids
| Entry | Boronic Acid Reagent | Yield (%) | Key Differentiator & Rationale |
| 1 | This compound | 89 | Versatility: Provides a stable, modifiable ester handle with a flexible linker. |
| 2 | 4-Carboxyphenylboronic acid | 78 | Direct Acidity: Offers a carboxylic acid directly, but lower yields can result from poor solubility or catalyst inhibition. |
| 3 | 4-Methylphenylboronic acid | 93 | High Reactivity: Lacks a functional handle, limiting its use to simple aryl-aryl bond formation. |
| 4 | 4-Ethoxycarbonylphenylboronic acid | 91 | Direct Conjugation: Lacks the flexible ethyl linker, which may be critical for optimal biological activity.[4][5] |
Expert Analysis: While a simple, unfunctionalized boronic acid like 4-methylphenylboronic acid may offer marginally higher yields due to less steric bulk, it sacrifices the synthetic versatility that is crucial for generating compound libraries and performing structure-activity relationship (SAR) studies. This compound provides an optimal balance of high reactivity and strategic functionality, making it a superior choice for complex synthetic campaigns.[6][7]
Field-Proven Methodology: A Self-Validating Protocol
Reproducibility is the bedrock of scientific integrity. The following protocol for the synthesis of ethyl 3-(4-(pyridin-2-yl)phenyl)propanoate (Table 1, Entry 3) is a robust, validated procedure.
Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine
Materials:
-
This compound (1.2 equiv)
-
2-Bromopyridine (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
Workflow Visualization:
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add 2-bromopyridine (1.0 mmol), this compound (1.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Inerting: Seal the vessel and purge with argon or nitrogen for 10 minutes. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) followed by Pd(dppf)Cl₂ (0.03 mmol).
-
Reaction: Stir the mixture at 90 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts. Wash the organic layer with brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Mechanistic Underpinnings
A firm grasp of the catalytic cycle is essential for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-established sequence of steps.[8]
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Conclusion
This compound is a robust, versatile, and strategically valuable building block for modern drug discovery. Its broad substrate scope, high reactivity, and the presence of a flexible, functionalizable side chain provide a distinct advantage over simpler arylboronic acids. By offering a reliable platform for both core scaffold construction and subsequent library diversification, this reagent empowers chemists to navigate the complexities of lead optimization with greater efficiency and creativity. The methodologies and data presented herein serve as a validated starting point for its successful implementation in your research and development programs.
References
- 1. mt.com [mt.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 4334-88-7: 4-(Ethoxycarbonyl)phenylboronic acid [cymitquimica.com]
- 5. 4-乙氧羰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to Boronic Acid Reagents in Suzuki-Miyaura Coupling: An In-Depth Analysis of 4-(2-Ethoxycarbonylethyl)phenylboronic Acid and Its Alternatives
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate organoboron reagent is a critical decision that profoundly impacts the efficiency, yield, and practicality of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective, in-depth comparison of 4-(2-Ethoxycarbonylethyl)phenylboronic acid and its primary alternatives—the corresponding pinacol boronate ester and potassium trifluoroborate salt. This analysis is grounded in established chemical principles and supported by experimental protocols to aid in the rational selection of reagents for specific synthetic applications.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly for the introduction of the 4-(2-ethoxycarbonylethyl)phenyl moiety. This structural unit is of interest in medicinal chemistry and materials science. The utility of this reagent is most prominently demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1]
While effective, this compound, like many boronic acids, presents a classic trade-off between reactivity and stability. This balance has driven the development of alternative organoboron reagents that offer practical advantages in certain synthetic contexts.
The Alternatives: A Trade-Off Between Reactivity and Stability
The primary alternatives to this compound are its corresponding boronate ester, typically the pinacol ester, and its potassium trifluoroborate salt. The choice between these reagents hinges on a central principle: the balance between the high reactivity of the boronic acid and the enhanced stability of the ester and trifluoroborate salt.[2][3]
-
Boronic Acids: Generally exhibit higher reactivity in Suzuki-Miyaura couplings, which can translate to faster reaction times.[4] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this reactivity is counterbalanced by lower stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf-life and potentially lower reaction yields.[5]
-
Boronate Esters (e.g., Pinacol Esters): Offer significantly enhanced stability.[2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability makes them advantageous for multi-step syntheses where the boron functionality must be carried through various reaction conditions. While generally less reactive than boronic acids, their in situ hydrolysis can generate the active boronic acid species required for the cross-coupling reaction.[6]
-
Potassium Trifluoroborate Salts: These are also highly stable, crystalline solids that are resistant to air and moisture.[7][8] This robustness simplifies handling and storage. They are competent coupling partners in Suzuki-Miyaura reactions and can offer advantages in terms of functional group tolerance and reaction performance under specific conditions.[9][10]
Performance Comparison in a Representative Suzuki-Miyaura Coupling
To illustrate the practical implications of choosing between these reagents, we present a comparative analysis for a representative Suzuki-Miyaura coupling reaction: the synthesis of ethyl 3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoate from 4-bromoanisole and the respective boron reagent.
| Reagent | Structure | Key Advantages | Key Disadvantages | Expected Relative Yield* |
| This compound | High reactivity, potentially faster reaction times. | Lower stability, susceptible to protodeboronation and oxidation. | High | |
| Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (Pinacol Ester) | High stability, easy to handle and purify. | Lower intrinsic reactivity, may require more forcing conditions or in situ hydrolysis. | High | |
| Potassium 4-(2-ethoxycarbonylethyl)phenyltrifluoroborate | Excellent stability (air and moisture), crystalline solid. | May require specific conditions for efficient coupling. | Good to High |
*Expected yields are based on general principles of Suzuki-Miyaura reactions and may vary depending on specific reaction conditions and optimization.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of the alternative reagents and for the representative Suzuki-Miyaura coupling reaction.
Synthesis of Alternative Reagents
Protocol 1: Synthesis of Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate (Pinacol Ester)
This procedure is based on the Miyaura borylation reaction, a palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron.[11]
-
Materials:
-
Ethyl 3-(4-bromophenyl)propanoate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 3-(4-bromophenyl)propanoate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pinacol ester.
-
Protocol 2: Synthesis of Potassium 4-(2-ethoxycarbonylethyl)phenyltrifluoroborate
This procedure involves the conversion of the corresponding boronic acid to the trifluoroborate salt using potassium hydrogen fluoride (KHF₂).[7]
-
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol in a flask.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv).
-
Cool the boronic acid solution in an ice bath and slowly add the KHF₂ solution with vigorous stirring.
-
A white precipitate should form. Continue stirring in the ice bath for 30-60 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold methanol.
-
Dry the product under vacuum to yield the potassium trifluoroborate salt.
-
Representative Suzuki-Miyaura Coupling Reaction
Protocol 3: Synthesis of Ethyl 3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoate
This protocol is a general procedure for the Suzuki-Miyaura coupling and can be adapted for each of the boron reagents.
-
Materials:
-
Aryl halide: 4-bromoanisole (1.0 equiv)
-
Organoboron Reagent (1.2 equiv):
-
This compound
-
Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
-
Potassium 4-(2-ethoxycarbonylethyl)phenyltrifluoroborate
-
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1)
-
-
Procedure:
-
To a round-bottom flask, add the aryl halide, the organoboron reagent, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mechanistic Considerations and Workflow Visualization
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of organoboron reagent primarily influences the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The experimental workflow for comparing the reagents can be visualized as follows:
Caption: Experimental workflow for comparative analysis.
Conclusion
The selection of an organoboron reagent for Suzuki-Miyaura coupling requires careful consideration of the specific synthetic context. This compound offers high reactivity, making it suitable for rapid conversions. However, for syntheses requiring robust and stable intermediates, its pinacol ester or potassium trifluoroborate salt present superior alternatives due to their ease of handling and storage. By understanding the inherent trade-offs between reactivity and stability, and by employing optimized reaction protocols, researchers can effectively leverage the strengths of each reagent to achieve their synthetic goals. This guide provides a framework for making informed decisions in the selection of these critical synthetic building blocks.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Miyaura Borylation Reaction [organic-chemistry.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-(2-Ethoxycarbonylethyl)phenylboronic Acid
In the dynamic landscape of pharmaceutical and materials science research, the responsible management of chemical reagents is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 4-(2-Ethoxycarbonylethyl)phenylboronic acid (CAS No. 660440-57-3), a valuable building block in organic synthesis. As your partner in research, we are committed to providing knowledge that extends beyond product application, ensuring safety and confidence in your laboratory operations.
The guidance herein is synthesized from the safety profiles of closely related phenylboronic acid derivatives and established best practices in chemical waste management. While a specific Safety Data Sheet (SDS) for this compound is not publicly prevalent, the consistent hazard profiles of its structural analogs provide a reliable foundation for these protocols.
Compound Profile and Hazard Assessment
This compound belongs to the versatile class of organoboron compounds frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Understanding its chemical properties is the first step in safe handling and disposal.
| Property | Value | Source |
| CAS Number | 660440-57-3 | [1] |
| Molecular Formula | C₁₁H₁₅BO₄ | [1] |
| Molecular Weight | 222.05 g/mol | [1] |
| Appearance | White to off-white powder or crystals | Inferred from analogs[2] |
| Primary Hazards | Likely causes skin and serious eye irritation; may cause respiratory irritation. May be harmful if swallowed. | Inferred from analogs[3][4][5] |
Causality of Hazards: The boronic acid functional group can interact with biological nucleophiles, leading to irritation. Like many fine organic powders, it can also cause respiratory tract irritation upon inhalation.[4]
Pre-Disposal Safety Protocol: The Imperative of Personal Protection
Before initiating any waste handling procedures, the establishment of a robust safety cordon is paramount. This begins with the correct use of Personal Protective Equipment (PPE).
-
Eye Protection : Wear tightly fitting safety goggles or a face shield. Boronic acid dust is a significant eye irritant.[4][5]
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber, are mandatory. Inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[3][4]
-
Protective Clothing : A laboratory coat must be worn to protect against accidental skin contact.[6]
-
Respiratory Protection : All handling and disposal steps involving the solid compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust.[4]
Self-Validation: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed. Your preparedness for an unlikely event is a critical layer of your safety protocol.
The Disposal Workflow: A Step-by-Step Guide
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer system. [3]
Step 1: Waste Segregation and Categorization
Proper segregation is the foundation of safe chemical waste management. It prevents unintended and potentially hazardous reactions.
-
Action: Designate a specific, clearly labeled container for "Phenylboronic Acid Waste."
-
Rationale: Phenylboronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Co-mingling this waste stream with incompatible materials could lead to vigorous, exothermic reactions or the release of hazardous gases.
Step 2: Containerization
The integrity of your waste container is critical to preventing environmental release and ensuring the safety of personnel.
-
Action for Solid Waste: Collect dry, unused this compound, and any contaminated consumables (e.g., weighing paper, contaminated paper towels), in a wide-mouth, sealable container made of high-density polyethylene (HDPE) or glass.
-
Action for Liquid Waste: For solutions, use a sealable, chemically compatible container (HDPE or glass). If the solvent is volatile, ensure the container is properly vented or stored in a well-ventilated area.
-
Rationale: The container must be robust and non-reactive with the waste. A secure seal prevents the release of dust or vapors.
Step 3: Labeling
Accurate and comprehensive labeling is a regulatory requirement and a critical communication tool for safety.
-
Action: Affix a "Hazardous Waste" label to your container. The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date the waste was first added to the container.
-
-
Rationale: This information is vital for your institution's Environmental Health and Safety (EHS) department and the ultimate disposal facility to handle the waste safely and appropriately.
Step 4: Storage
Waste must be stored safely pending collection.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage facility, as directed by your institution's policies. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Rationale: Proper storage minimizes the risk of spills, unauthorized access, and exposure to personnel.
Step 5: Final Disposal
The final step is the transfer of custody to authorized professionals.
-
Action: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.
-
Rationale: Final disposal of hazardous waste is a highly regulated process that must be performed by trained and certified professionals to ensure environmental protection and regulatory compliance.[7]
Emergency Procedures: Spill Management
In the event of an accidental spill, a prepared and swift response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant dust generation.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
-
Containment:
-
For Solid Spills: Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent dust from becoming airborne. Carefully sweep or scoop the material into your designated hazardous waste container.[8]
-
For Liquid Spills: Absorb the spill with an inert absorbent material. Collect the contaminated absorbent and place it in the sealed hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (e.g., paper towels, wipes) must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
